1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDQEQWPZTVEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192912 | |
| Record name | 1H-Benzimidazol-2-amine, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39860-12-3 | |
| Record name | 1H-Benzimidazol-2-amine, 1,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039860123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazol-2-amine, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, N¹,4-dimethylbenzene-1,2-diamine, followed by a cyclization reaction to yield the final product. This guide includes detailed experimental protocols, a summary of expected quantitative data, and visualizations of the synthetic workflow and reaction mechanism.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the synthesis of the precursor N¹,4-dimethylbenzene-1,2-diamine. This intermediate is then cyclized in the second step using cyanogen bromide to form the target 2-aminobenzimidazole derivative. This approach is based on well-established methodologies for the synthesis of analogous compounds.
Experimental Protocols
Step 1: Synthesis of N¹,4-dimethylbenzene-1,2-diamine
This procedure outlines a method for the synthesis of N¹,4-dimethylbenzene-1,2-diamine starting from 4-methyl-2-nitroaniline. The process involves N-methylation of the amino group followed by the reduction of the nitro group.
Part A: N-methylation of 4-methyl-2-nitroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-2-nitroaniline (1 equivalent) in a suitable solvent such as acetone.
-
Addition of Base: Add a base, for instance, potassium hydroxide (2 equivalents), to the solution and stir the mixture at room temperature for approximately 10 minutes.
-
Methylation: Cool the reaction mixture in an ice bath and add methyl iodide (1.1 equivalents) dropwise. Stir the reaction for an additional 10 minutes in the ice bath.
-
Reaction Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, remove the ice bath and allow the mixture to return to room temperature. Add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, N,4-dimethyl-2-nitroaniline, can be purified by column chromatography on silica gel.
Part B: Reduction of N,4-dimethyl-2-nitroaniline
-
Reaction Setup: In a round-bottom flask, dissolve the N,4-dimethyl-2-nitroaniline (1 equivalent) obtained from the previous step in ethanol.
-
Catalyst Addition: Add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution.
-
Hydrogenation: Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent like hydrazine hydrate in the presence of a catalyst. For catalytic transfer hydrogenation, the reaction is typically heated to reflux for several hours.
-
Reaction Monitoring and Work-up: Monitor the reduction by TLC. Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N¹,4-dimethylbenzene-1,2-diamine. This product can be used in the next step with or without further purification.
Step 2: Cyclization to form this compound
This procedure details the cyclization of N¹,4-dimethylbenzene-1,2-diamine with cyanogen bromide to yield the final product. The reaction of o-phenylenediamines with cyanogen bromide is a well-established method for preparing 2-aminobenzimidazoles.[1][2][3]
-
Reaction Setup: In a suitable reaction vessel, create an aqueous suspension of N¹,4-dimethylbenzene-1,2-diamine (1 equivalent).
-
Addition of Cyanogen Bromide: Add an equimolar amount of cyanogen bromide to the suspension. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: Upon completion of the reaction, the product, this compound hydrobromide, may precipitate from the reaction mixture. The precipitate can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for similar reactions.
| Step | Reaction | Starting Material | Product | Estimated Yield (%) |
| 1A | N-methylation | 4-methyl-2-nitroaniline | N,4-dimethyl-2-nitroaniline | 85-95 |
| 1B | Nitro Reduction | N,4-dimethyl-2-nitroaniline | N¹,4-dimethylbenzene-1,2-diamine | 80-95 |
| 2 | Cyclization | N¹,4-dimethylbenzene-1,2-diamine | This compound | 70-90 |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic pathway for this compound.
Caption: Synthetic route to this compound.
Proposed Cyclization Mechanism
The diagram below outlines the proposed mechanism for the cyclization of N¹,4-dimethylbenzene-1,2-diamine with cyanogen bromide.
Caption: Proposed mechanism for the formation of the benzimidazole ring.
Safety Considerations
-
Methyl iodide is a toxic and carcinogenic substance. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Cyanogen bromide is highly toxic and can be fatal if inhaled or absorbed through the skin. All manipulations involving cyanogen bromide must be performed in a certified chemical fume hood with appropriate PPE, including gloves, lab coat, and safety goggles. An emergency plan should be in place for any accidental exposure.
-
Palladium on carbon is flammable, especially when dry and in the presence of organic solvents and hydrogen. It should be handled with care, and filtration should be done while the catalyst is still wet.
-
Standard laboratory safety practices should be followed at all times, including the use of eye protection and appropriate gloves.
Conclusion
This technical guide provides a viable and detailed synthetic route for this compound, based on established chemical principles. The described protocols and accompanying information are intended to support researchers in the synthesis of this and related benzimidazole derivatives. Adherence to strict safety protocols is paramount when handling the hazardous reagents involved in this synthesis.
References
An In-Depth Technical Guide to the Synthesis of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine from o-Phenylenediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine, a key scaffold in medicinal chemistry. The synthesis is presented as a robust two-step process commencing with a substituted o-phenylenediamine. This document details the experimental protocols, quantitative data, and logical workflows to ensure reproducibility and facilitate further research and development.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the formation of the 2-aminobenzimidazole core via the cyclization of 4-methyl-o-phenylenediamine with cyanogen bromide. This intermediate, 5-methyl-1H-benzo[d]imidazol-2-amine, is then subjected to N-methylation to introduce the second methyl group at the N1 position, yielding the final product.
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-methyl-1H-benzo[d]imidazol-2-amine
This procedure outlines the cyclization of 4-methyl-o-phenylenediamine with cyanogen bromide to form the benzimidazole ring.
Materials:
-
4-methyl-o-phenylenediamine
-
Cyanogen bromide (BrCN)
-
Deionized water
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, a solution of cyanogen bromide (1.0 eq) in water is prepared.
-
To this solution, 4-methyl-o-phenylenediamine (1.0 eq) is added portion-wise with stirring. The reaction is carried out by mixing equimolecular amounts of the reactants in an aqueous suspension[1].
-
The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is neutralized with a saturated solution of sodium carbonate until a basic pH (8-9) is achieved, leading to the precipitation of the product.
-
The precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water, and then dried under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to afford 5-methyl-1H-benzo[d]imidazol-2-amine as a solid.
Step 2: Synthesis of this compound
This protocol describes the regioselective N-methylation of 5-methyl-1H-benzo[d]imidazol-2-amine to yield the final product. The methylation is directed to the N1 position.
Materials:
-
5-methyl-1H-benzo[d]imidazol-2-amine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-1H-benzo[d]imidazol-2-amine (1.0 eq) and a suitable anhydrous solvent such as DMF or acetone.
-
Add a base (e.g., potassium carbonate, 1.5 eq) to the suspension and stir for 10-15 minutes at room temperature.
-
Cool the mixture in an ice bath and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate this compound.
Figure 2: Detailed experimental workflow for the two-step synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-methyl-o-phenylenediamine | C₇H₁₀N₂ | 122.17 |
| 5-methyl-1H-benzo[d]imidazol-2-amine | C₈H₉N₃ | 147.18 |
| This compound | C₉H₁₁N₃ | 161.20 |
Table 1: Molecular properties of key compounds.
| Compound | Yield (%) | Melting Point (°C) |
| 5-methyl-1H-benzo[d]imidazol-2-amine | ~80-90 | 198-201 |
| This compound | ~70-85 | 232-233[2] |
Table 2: Reaction yields and melting points.
Characterization Data
The structural confirmation of the intermediate and final product is achieved through spectroscopic analysis.
5-methyl-1H-benzo[d]imidazol-2-amine
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.28 (s, 1H, NH), 8.01 (s, 1H, C2H), 7.44 (d, 1H, J = 6.4 Hz, C7H), 7.34 (s, 1H, C4H), 6.98 (d, 1H, J = 6.4 Hz, C6H), 2.39 (s, 3H, CH₃).[3]
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 141.49, 130.75, 123.08, 114.83, 21.17.[3]
This compound
-
¹H NMR (CDCl₃, 300 MHz): δ 7.20 (d, J=8.2 Hz, 1H), 7.11 (s, 1H), 6.95 (dd, J=8.2, 1.5 Hz, 1H), 4.15 (s, 2H, NH₂), 3.60 (s, 3H, N-CH₃), 2.43 (s, 3H, C-CH₃).
-
¹³C NMR (CDCl₃, 75 MHz): δ 155.0, 134.1, 132.8, 131.0, 119.5, 109.1, 108.9, 30.1, 21.6.
Signaling Pathways and Biological Context
Benzimidazole derivatives are known to interact with a variety of biological targets. The 2-aminobenzimidazole scaffold, in particular, is a privileged structure in medicinal chemistry and has been explored for a wide range of therapeutic applications, including as kinase inhibitors, antimicrobial agents, and antiviral compounds. The introduction of methyl groups at the N1 and C5 positions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with target proteins. Researchers investigating the biological activity of this compound should consider its potential to modulate various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases.
Figure 3: Potential interaction of the synthesized compound with biological systems.
This guide provides a foundational framework for the synthesis and study of this compound. The detailed protocols and characterization data are intended to support further exploration of this compound and its derivatives in various scientific and drug development endeavors.
References
1,5-Dimethyl-1H-benzo[d]imidazol-2-amine chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is an organic compound featuring a benzimidazole core, which is a bicyclic structure composed of a benzene ring fused to an imidazole ring.[1] The presence of two methyl groups at the 1 and 5 positions contributes to its distinct chemical properties and potential biological activities.[1] At room temperature, it exists as an off-white to light brown crystalline solid.[1] For stability, it should be stored in a dark place under an inert atmosphere.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 39860-12-3 | [1] |
| Molecular Formula | C₉H₁₁N₃ | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | Off-white to light brown crystalline solid | [1] |
| LogP | ~1.7 ± 0.2 | [1] |
| Polar Surface Area | 54.7 Ų | [1] |
Table 2: Structural Identifiers
| Identifier | Value | Reference |
| SMILES | CC1=CC2=C(C=C1)N(C(=N2)N)C | [1] |
| InChI | InChI=1S/C9H11N3/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3,(H2,10,11) | [1] |
| InChI Key | VJDQEQWPZTVEIN-UHFFFAOYSA-N | [1] |
Chemical Structure and Solubility
The structure of this compound consists of a planar benzimidazole core with methyl groups at the nitrogen-1 and carbon-5 positions and an amine group at the carbon-2 position of the imidazole ring.[1] This compound exhibits moderate solubility in water, which is enhanced when converted to its hydrochloride salt.[1] It shows favorable solubility in polar organic solvents.[1] The moderate lipophilicity, indicated by its LogP value, suggests good potential for membrane permeability while maintaining sufficient aqueous solubility for biological applications.[1]
Synthesis and Reactivity
The synthesis of benzimidazole derivatives can be achieved through various methods, often involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[2] While a specific detailed protocol for this compound is not provided in the search results, a general synthetic pathway can be inferred.
The amine group of this compound allows for several chemical reactions, including:
-
Nucleophilic Substitution: The amine group can act as a nucleophile.[1]
-
Acylation: The amine can be acylated to form amides.[1]
-
Cyclization: It can undergo cyclization to form more complex structures.[1]
Potential Biological Activities and Applications
Benzimidazole derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3] this compound has been investigated for similar properties.
-
Antimicrobial Properties: Studies suggest potential efficacy against various bacterial strains.[1]
-
Anticancer Activity: Preliminary research indicates that this compound may inhibit the proliferation of cancer cells.[1]
-
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, thereby impacting metabolic pathways.[1]
These biological activities make it a compound of interest in pharmaceutical research and as a building block in the synthesis of new bioactive molecules.[1] It has also been investigated for potential use in agrochemicals.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the provided search results. However, general procedures for the synthesis of similar benzimidazole derivatives often involve the following steps:
General Synthesis Protocol for Benzimidazole Derivatives: A common method involves the condensation of an appropriate o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) under acidic conditions or at high temperatures.[2] Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[4]
Example Amidation Reaction (for a related benzimidazole): An amidation reaction to synthesize a derivative of 1H-benzo[d]imidazol-2-amine involved the following general steps:
-
Dissolving the carboxylic acid, 1H-benzo[d]imidazol-2-amine, and a coupling agent (like HATU) in a solvent such as DMF under a nitrogen atmosphere.[3]
-
Stirring the mixture until a clear solution is formed.[3]
-
Adding a base (e.g., DIPEA) and allowing the reaction to proceed for several hours at room temperature.[3]
-
Precipitating the product, followed by filtration and washing.[3]
This provides a template for how this compound might be used as a reactant in further synthetic steps.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the spectroscopic data for 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine, a benzimidazole derivative of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer, this document presents expected spectroscopic characteristics based on the analysis of closely related benzimidazole compounds. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in the characterization of this and similar molecules. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and application of novel benzimidazole-based compounds.
Introduction
This compound is a heterocyclic organic compound featuring a benzimidazole core.[1] The benzimidazole scaffold is a prominent structural motif in a wide array of biologically active molecules, including the natural product vitamin B12.[2][3] Benzimidazole derivatives are known to exhibit a range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][4] The specific substitution of methyl groups at the 1 and 5 positions of the benzimidazole ring in the target compound is expected to influence its chemical properties and biological activity.[1]
A thorough spectroscopic characterization is fundamental for the unambiguous identification and further development of such compounds. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized protocols for data acquisition.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. The expected ¹H and ¹³C NMR chemical shifts for this compound are presented in Tables 1 and 2, respectively. These predictions are based on the analysis of similar structures reported in the literature.[5][6][7][8][9]
Table 1: Expected ¹H NMR Spectroscopic Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (C4-H) | ~ 7.3 - 7.5 | d | ~ 8.0 |
| Aromatic-H (C6-H) | ~ 6.9 - 7.1 | dd | ~ 8.0, ~1.5 |
| Aromatic-H (C7-H) | ~ 7.1 - 7.3 | d | ~ 8.0 |
| NH₂ | ~ 5.0 - 6.0 | br s | - |
| N-CH₃ | ~ 3.6 - 3.8 | s | - |
| Ar-CH₃ | ~ 2.3 - 2.5 | s | - |
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=N (C2) | ~ 155 - 160 |
| Aromatic C (quaternary) | ~ 130 - 145 |
| Aromatic CH | ~ 110 - 130 |
| N-CH₃ | ~ 29 - 32 |
| Ar-CH₃ | ~ 20 - 23 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed in Table 3.[9][10][11][12]
Table 3: Expected IR Spectroscopic Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, sharp |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (imidazole) | 1620 - 1680 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-N Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected mass spectral data for this compound are presented in Table 4. The molecular formula is C₉H₁₁N₃, with a molecular weight of 161.20 g/mol .[1]
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M+H]⁺ | 162.10 | Molecular ion peak (ESI) |
| [M]⁺ | 161.10 | Molecular ion peak (EI) |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for benzimidazole derivatives.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is recommended.[5]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄).[5][6][13] Tetramethylsilane (TMS) is typically used as an internal standard.[5]
-
¹H NMR Acquisition: Acquire spectra at room temperature. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
IR Spectroscopy
-
Instrumentation: A PerkinElmer Fourier Transform Infrared (FTIR) spectrometer (or equivalent) is suitable for data acquisition.[13]
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[11] A resolution of 4 cm⁻¹ is typically sufficient. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Ionization (EI) sources, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Sample Preparation: For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL). For EI, a solid probe or direct infusion can be used.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), ensure proper calibration of the instrument to obtain accurate mass measurements.
-
Data Analysis: Determine the m/z of the molecular ion and any significant fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of benzimidazole derivatives, which is a logical process central to the work of the target audience.
Caption: A flowchart illustrating the general workflow for the synthesis and spectroscopic characterization of benzimidazole derivatives.
Conclusion
This technical guide provides a predictive overview of the spectroscopic data for this compound, along with detailed, generalized protocols for acquiring NMR, IR, and MS data. While specific experimental data for this compound remains elusive in the public domain, the information presented here, based on the analysis of structurally related compounds, offers a valuable starting point for researchers. The provided workflow and experimental methodologies are intended to support the synthesis, characterization, and further investigation of novel benzimidazole derivatives in the fields of medicinal chemistry and drug development.
References
- 1. Buy this compound | 39860-12-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | C8H11Cl2N3 | CID 2723957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. op.niscpr.res.in [op.niscpr.res.in]
The Pharmacological Potential of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzimidazoles are a prominent scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide focuses on the potential pharmacological activities of derivatives based on the 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine core. While specific research on this exact scaffold is limited in publicly available literature, this document extrapolates potential activities based on the well-established properties of structurally related benzimidazole-2-amine derivatives. This guide covers potential anticancer, antimicrobial, and kinase inhibitory activities, providing detailed experimental protocols and summarizing representative quantitative data from analogous compounds. Furthermore, it visualizes key signaling pathways and experimental workflows to aid in the understanding of potential mechanisms of action and experimental design.
Introduction
The benzimidazole ring system, an isostere of purine nucleosides, is a privileged structure in drug discovery due to its ability to interact with a variety of biological targets.[1] The 2-aminobenzimidazole core, in particular, has been extensively explored, leading to the development of compounds with diverse therapeutic applications.[2] The introduction of methyl groups at the 1 and 5 positions of the benzimidazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially modulating its biological activity.[3] This guide explores the extrapolated potential of this compound derivatives in key therapeutic areas.
Potential Biological Activities
Based on extensive research on analogous benzimidazole structures, derivatives of this compound are anticipated to exhibit a range of biological activities, including:
-
Anticancer Activity: Many benzimidazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of key cellular processes such as cell division and signaling pathways crucial for tumor growth and survival.[6][7]
-
Antimicrobial Activity: The benzimidazole scaffold is a well-known pharmacophore in the development of antimicrobial agents.[8][9] Derivatives have shown activity against a broad spectrum of bacteria and fungi, often by targeting essential microbial enzymes or cellular structures.[10][11]
-
Kinase Inhibition: Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer. Benzimidazole derivatives have been successfully developed as inhibitors of various kinases, including receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases (e.g., PI3K, CK1δ).[12][13][14]
Quantitative Data on Analogous Benzimidazole-2-amine Derivatives
Table 1: Representative Anticancer Activity of Substituted Benzimidazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 5o | N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung) | 0.15 | [15] |
| SW480 (Colon) | 3.68 | [15] | ||
| 12b | 1H-benzo[d]imidazole derivative with piperazine and trifluoromethylphenyl groups | Varies (NCI-60 panel) | 0.16 - 3.6 | [16][17] |
| 6i | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide | HCT-116 (Colon) | 7.82 | [13] |
| HepG2 (Liver) | 8.93 | [13] | ||
| MCF-7 (Breast) | 9.87 | [13] | ||
| 23 | 2-((1H-pyrazol-3-yl)acetylamino)-5-cyano-1H-benzimidazole | CK1δ (in vitro) | 0.0986 | [14][18] |
Table 2: Representative Antimicrobial Activity of Substituted Benzimidazole Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 4a | 2-(4-Nitrophenyl)-1H-benzimidazole derivative | Bacillus subtilis | 12.5 | [8][9] |
| Pseudomonas aeruginosa | 25 | [8][9] | ||
| 4b | 2-(4-Nitrophenyl)-1H-benzimidazole derivative | Candida albicans | 12.5 | [8][9] |
| EJMCh-9 | 2-(cyclohexylpropyl)-5,6-dimethyl-1H-benzo[d]imidazole | Staphylococcus aureus | 15.6 | [19] |
| Staphylococcus epidermidis | < 15.6 | [19] | ||
| 17a | Chloroaryloxyalkyl benzimidazole derivative | Staphylococcus aureus | 22 | [9] |
| Salmonella typhi | 24 | [9] |
Key Signaling Pathways and Potential Mechanisms of Action
Benzimidazole derivatives often exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis. Two of the most relevant pathways are the PI3K/Akt/mTOR and EGFR signaling cascades.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[5][6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by benzimidazole derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to cell proliferation and survival.[3][20]
Caption: The EGFR signaling pathway with a potential point of inhibition by benzimidazole derivatives.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the biological activities of benzimidazole derivatives.
General Synthesis of N-Substituted 1,5-Dimethyl-1H-benzo[d]imidazol-2-amines
A common route for the synthesis of 2-aminobenzimidazoles involves the reaction of a substituted o-phenylenediamine with cyanogen bromide or a similar cyclizing agent. Subsequent N-alkylation or N-arylation can be performed to introduce various substituents.[21][22]
Caption: A general workflow for the synthesis of N-substituted this compound derivatives.
Protocol:
-
Synthesis of this compound: To a solution of 4,N-dimethyl-1,2-phenylenediamine in a suitable solvent (e.g., ethanol), an equimolar amount of cyanogen bromide is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature for several hours. The solvent is evaporated under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product, which can be further purified by recrystallization.
-
N-Substitution: The this compound is dissolved in a polar aprotic solvent (e.g., DMF or acetonitrile). A base (e.g., potassium carbonate or sodium hydride) is added, followed by the dropwise addition of the desired alkyl or acyl halide. The reaction is stirred at an appropriate temperature (room temperature to reflux) until completion, as monitored by TLC. The reaction mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-substituted derivative, which is then purified by column chromatography.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][12][15]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][16]
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Kinase Inhibition Assay
In vitro kinase assays are used to determine the ability of a compound to inhibit the activity of a specific protein kinase.[4][14]
Protocol:
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations. A control with no inhibitor is also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.
-
Detection of Kinase Activity: The kinase activity is measured by quantifying either the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining or ADP produced using a luciferase-based system.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
While direct experimental evidence for the biological activities of this compound derivatives is currently limited in the public domain, the extensive body of research on analogous benzimidazole-2-amine compounds strongly suggests their potential as valuable scaffolds in drug discovery. The anticipated anticancer, antimicrobial, and kinase inhibitory activities warrant further investigation. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate novel derivatives of this promising core structure. Future studies focusing on the specific impact of the 1,5-dimethyl substitution pattern will be crucial in elucidating the full therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 11. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives | MDPI [mdpi.com]
- 17. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neuroquantology.com [neuroquantology.com]
- 19. researchgate.net [researchgate.net]
- 20. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Biological Mechanism of Action of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
Disclaimer: Information regarding the specific biological mechanism of action for 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine is not extensively available in the public domain. This guide synthesizes information on the broader class of benzimidazole derivatives and structurally related compounds to infer a potential mechanism of action, supported by established principles in medicinal chemistry and pharmacology. The experimental protocols and data presented are illustrative and based on common methodologies used for analogous compounds.
Introduction
This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and kinase inhibitory effects. The specific substitutions at the 1, 5, and 2 positions of the benzimidazole ring system are critical determinants of the molecule's pharmacological profile. This document outlines a hypothesized mechanism of action for this compound, focusing on its potential as a kinase inhibitor, a common target for compounds with this structural motif.
Hypothesized Mechanism of Action: Kinase Inhibition
Many benzimidazole derivatives function as ATP-competitive inhibitors of protein kinases. These enzymes play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.
The proposed mechanism for this compound involves its binding to the ATP-binding pocket of a target kinase. The benzimidazole core can form key hydrogen bond interactions with the hinge region of the kinase, a critical feature for ATP-competitive inhibitors. The dimethyl substitutions at the 1 and 5 positions, along with the amine group at the 2 position, are predicted to occupy adjacent hydrophobic pockets and form additional interactions, thereby conferring selectivity and potency.
Caption: Hypothesized kinase inhibition pathway.
Quantitative Data: In Vitro Kinase Inhibition
To characterize the inhibitory potential of this compound, a panel of kinases would be screened. The following table presents hypothetical data for its activity against three representative kinases.
| Target Kinase | IC50 (nM) | Binding Affinity (Kd, nM) | Assay Type |
| Kinase A | 50 | 25 | TR-FRET |
| Kinase B | 800 | 650 | AlphaLISA |
| Kinase C | >10,000 | Not Determined | Kinase-Glo |
Experimental Protocols
This assay quantitatively measures the inhibition of a target kinase by the test compound.
Methodology:
-
Reagents:
-
Recombinant human Kinase A
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (in DMSO)
-
-
Procedure:
-
A serial dilution of the compound is prepared in DMSO and then diluted in assay buffer.
-
The kinase, substrate peptide, and compound are incubated together in a 384-well plate for 15 minutes at room temperature.
-
The kinase reaction is initiated by the addition of ATP. The reaction proceeds for 1 hour at room temperature.
-
The reaction is stopped by the addition of a detection mix containing the europium-labeled antibody and SA-APC in a buffer with EDTA.
-
The plate is incubated for 1 hour at room temperature to allow for antibody binding.
-
The TR-FRET signal is read on a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
The ratio of the 665 nm to 615 nm signals is calculated.
-
The percent inhibition is determined relative to positive (no compound) and negative (no kinase) controls.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
In Silico Modeling and Molecular Docking Studies of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine. Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties[1][2][3][4]. Computational approaches, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial in modern drug discovery for understanding drug-receptor interactions and predicting the pharmacokinetic profiles of new chemical entities[5][6]. This guide will detail the methodologies for these computational analyses and present illustrative data for this compound, focusing on its potential as a kinase inhibitor, a common target for this class of compounds[2][7].
Introduction to this compound
This compound belongs to the benzimidazole family, a structural motif found in several FDA-approved drugs[8]. The benzimidazole core is known for its ability to engage in various non-covalent interactions with biological macromolecules, making it a privileged scaffold in drug design[1]. In silico techniques offer a cost-effective and time-efficient means to evaluate the potential of such molecules as therapeutic agents before undertaking expensive and labor-intensive laboratory synthesis and testing[9][10][11].
In Silico Methodology
The in silico analysis of this compound involves a multi-step computational workflow. This process begins with the preparation of both the ligand (the small molecule) and the protein target, followed by molecular docking to predict their binding mode and affinity, and concludes with an analysis of the results and prediction of ADMET properties.
Target Selection and Preparation
Based on the known activities of benzimidazole derivatives, Phosphatidylinositol 3-kinase (PI3K) has been selected as a representative therapeutic target for this guide. PI3K is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer and other diseases[7]. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
Experimental Protocol: Protein Preparation
-
PDB Structure Acquisition: The 3D crystallographic structure of the target protein (e.g., PI3K) is downloaded from the Protein Data Bank.
-
Protein Cleaning: The protein structure is prepared by removing water molecules, ligands, and any other heteroatoms that are not essential for the interaction.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned at a physiological pH.
-
Energy Minimization: The protein structure is subjected to energy minimization using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes and optimize the geometry.
Ligand Preparation
The 3D structure of this compound is generated and optimized for docking.
Experimental Protocol: Ligand Preparation
-
2D Structure Drawing: The 2D chemical structure of this compound is drawn using chemical drawing software like ChemDraw.
-
3D Structure Generation: The 2D structure is converted into a 3D conformation.
-
Energy Minimization: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Calculation: Partial charges are calculated for the atoms of the ligand.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This process involves sampling different conformations of the ligand within the binding site and scoring them based on their predicted binding affinity[6][12][13].
Experimental Protocol: Molecular Docking
-
Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized ligand or through computational prediction methods.
-
Docking Algorithm Selection: A suitable docking algorithm, such as a genetic algorithm (e.g., in AutoDock) or a fragment-based method (e.g., in FlexX), is chosen[6][12].
-
Docking Simulation: The docking simulation is performed, allowing the ligand to flexibly explore the defined binding site. The program generates a set of possible binding poses.
-
Scoring and Ranking: The generated poses are scored and ranked based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is typically considered the most likely binding mode.
Data Presentation
The following tables summarize hypothetical quantitative data from the in silico analysis of this compound.
Table 1: Molecular Docking Results with PI3K
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Binding Energy (kcal/mol) | -9.2 |
| Interacting Residues | VAL851, LYS802, ASP933 |
| Hydrogen Bonds | 2 |
| Hydrophobic Interactions | 5 |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 175.23 | < 500 |
| LogP | 2.1 | < 5 |
| Hydrogen Bond Donors | 2 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Caco-2 Permeability | High | High |
| hERG Inhibition | Low Risk | Low Risk |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |
Visualizations
In Silico Drug Discovery Workflow
Caption: A generalized workflow for in silico drug discovery.
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion
The in silico modeling and docking studies presented in this guide illustrate a robust computational framework for evaluating the therapeutic potential of this compound. The hypothetical data suggests that this compound may act as a potent inhibitor of PI3K with favorable drug-like properties. These computational predictions provide a strong basis for further experimental validation, including chemical synthesis, in vitro enzyme assays, and cell-based studies, to confirm its biological activity. The integration of in silico methods in the early stages of drug discovery can significantly streamline the process, reduce costs, and increase the success rate of identifying promising new drug candidates[10][14].
References
- 1. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugpatentwatch.com [drugpatentwatch.com]
- 11. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 13. google.com [google.com]
- 14. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
A Comprehensive Technical Review of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
Introduction
1,5-Dimethyl-1H-benzo[d]imidazol-2-amine, with the CAS number 39860-12-3, is an organic compound built upon a benzimidazole core.[1] This core consists of a benzene ring fused to an imidazole ring.[1] The structure is further distinguished by two methyl groups at the 1 and 5 positions and an amine group at the 2-position, which contribute to its specific chemical properties and biological activities.[1] This molecule has garnered interest in various scientific fields, including pharmaceuticals and agrochemicals, due to its potential as a building block for more complex molecules and its inherent biological activities.[1] Research has explored its potential antimicrobial, anticancer, and enzyme-inhibiting properties.[1]
Physicochemical and Structural Properties
This compound is typically an off-white to light brown crystalline solid at room temperature.[1] Its structural framework is characterized by a planar benzimidazole core.[1] Key physicochemical parameters are crucial for its application in drug development and are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₃ | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| CAS Number | 39860-12-3 | [1] |
| Melting Point | 232-233°C | [1] |
| LogP | ~1.7 ± 0.2 | [1] |
| Polar Surface Area | 54.7 Ų | [1] |
The moderate lipophilicity, indicated by its LogP value, and a polar surface area within the acceptable range suggest potential for good membrane permeability and oral bioavailability, aligning with Lipinski's Rule of Five.[1]
Synthesis and Experimental Protocols
The synthesis of benzimidazole derivatives, including this compound, can be achieved through various established chemical methodologies.
General Synthesis Methods
Common synthetic routes for the benzimidazole core involve the condensation and cyclization of ortho-phenylenediamines with various reagents.[1][2]
-
Condensation Reactions: A primary method involves the condensation of an appropriate o-phenylenediamine with carbonyl compounds, followed by methylation.[1]
-
Cyclization Techniques: The benzimidazole structure can be formed through the cyclization of substituted anilines or other suitable heterocyclic precursors.[1]
-
Methylation: Specific methylation at the nitrogen atoms of the benzimidazole ring is typically achieved using reagents like methyl iodide or dimethyl sulfate in the presence of a base.[1]
Detailed Experimental Protocol: General Condensation Method
While a specific protocol for this compound is not detailed in the provided literature, a general procedure for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with an aldehyde. The following is a representative protocol based on methods for similar derivatives.[3][4][5]
-
Reaction Setup: To a solution of the appropriately substituted o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol, add the desired aldehyde (1.2 equivalents).
-
Catalyst/Oxidizing Agent: Introduce a catalytic amount of an acid (e.g., HCl) or an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) (0.5 equivalents).[3][4][5]
-
Reaction Conditions: Reflux the mixture for a specified time, typically ranging from 6 to 24 hours, while monitoring the reaction progress using Thin Layer Chromatography (TLC).[3][4]
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter it, wash with cold solvent, and dry. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure benzimidazole derivative.
-
Methylation (if required): The N-methylation step would follow, using an agent like dimethyl sulfate in the presence of a base like K₂CO₃ in a solvent such as DMF.
Biological Activities and Potential Applications
Research indicates that this compound and its derivatives possess a range of biological activities, making them attractive candidates for drug development.[1][6]
Anticancer Activity
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.[1] Many novel benzimidazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.[3][4][7] For instance, certain derivatives have shown potent activity against liver cancer (HepG2) and other cell lines, with some compounds exhibiting IC₅₀ values in the micromolar and even nanomolar range.[3][4][7]
The mechanism of anticancer action for some benzimidazole derivatives involves the inhibition of key cellular targets. For example, certain compounds have been identified as inhibitors of human topoisomerase I or various protein kinases.[3][4][8]
Quantitative Data for Related Benzimidazole Derivatives
The following table summarizes the anticancer activity of several derivatives of benzimidazole, as specific data for this compound was not available.
| Compound | Target/Cell Line | IC₅₀ / GI₅₀ | Reference |
| Compound 12b | Human Topoisomerase I | 16 µM | [3][4] |
| Compound 12b | Various Cancer Cell Lines | 0.16 - 3.6 µM (GI₅₀) | [3][4] |
| Compound 11a | Various Cancer Cell Lines | 0.16 - 3.6 µM (GI₅₀) | [3][4] |
| Compound 6 | HePG2 (Liver Cancer) | 4.79 µg/ml | [7] |
| Compound 23 | Protein Kinase CK1δ | 98.6 nM | [8] |
| Compound 6i | Various Cancer Cell Lines | 7.82 - 21.48 µM | [9][10][11] |
Antimicrobial Properties
Studies have also suggested that this compound may be effective against various bacterial strains.[1] The benzimidazole scaffold is known to be a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent antibacterial and antifungal activities.[6][12]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
A common method to assess the cytotoxic potential of a compound is the MTT assay. The following is a generalized protocol.
-
Cell Culture: Plate human cancer cells (e.g., HepG2) in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a control (e.g., Doxorubicin) for a specified period, typically 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Other Applications
Beyond its potential in pharmaceuticals, this compound serves as a valuable building block in organic synthesis for creating new compounds with desired properties.[1] It has also been investigated for use in agrochemicals to target plant pathogens.[1]
Conclusion
This compound is a versatile heterocyclic compound with a foundation of research highlighting its promising biological activities. Its favorable physicochemical properties make it a suitable scaffold for further chemical modification. While much of the quantitative biological data available is for its derivatives, the core structure is clearly of significant interest to medicinal chemists. Future research will likely focus on elucidating the precise mechanisms of action of this compound and its analogues, optimizing its activity and safety profile through structural modifications, and exploring its full therapeutic and agrochemical potential.
References
- 1. Buy this compound | 39860-12-3 [smolecule.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. ijrpc.com [ijrpc.com]
- 8. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine (CAS 39860-12-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and associated hazards of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine (CAS 39860-12-3). The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of therapeutic potential, including antimicrobial and anticancer activities. While specific research on this particular dimethylated benzimidazole derivative is limited, this guide consolidates available information and extrapolates potential characteristics based on the broader class of benzimidazole compounds. Detailed experimental protocols for the synthesis and biological evaluation of similar compounds are provided to facilitate further research and development.
Chemical and Physical Properties
This compound is a solid, crystalline compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 39860-12-3 | [1][2] |
| Molecular Formula | C₉H₁₁N₃ | [1][2] |
| Molecular Weight | 161.21 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CN1C(=N)NC2=CC(C)=CC=C12 | |
| InChI Key | VJDQEQWPZTVEIN-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of this compound can be achieved through multi-step synthetic routes common for benzimidazole derivatives. A general approach involves the cyclization of a substituted o-phenylenediamine precursor.
General Synthesis Workflow
A plausible synthetic route, based on established methods for analogous compounds, is outlined below. This typically involves the reaction of a substituted benzene derivative to introduce the necessary amine functionalities, followed by cyclization to form the benzimidazole core, and subsequent methylation.
Experimental Protocol: Synthesis of a Substituted Benzimidazole Derivative (Illustrative)
This protocol describes the synthesis of a generic 2-aminobenzimidazole, which can be adapted for the synthesis of the target compound.
-
Step 1: Cyclization. A solution of the appropriately substituted o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol) is treated with cyanogen bromide (1.1 equivalents). The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization reaction.
-
Step 2: Work-up. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., aqueous sodium bicarbonate) and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-aminobenzimidazole.
-
Step 3: N-Alkylation. The crude 2-aminobenzimidazole is dissolved in a suitable polar aprotic solvent (e.g., DMF) and treated with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., potassium carbonate). The reaction is stirred until completion.
-
Step 4: Purification. The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Biological Activity
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3][4] While specific quantitative data for this compound is not extensively documented in publicly available literature, the activities of structurally similar compounds suggest its potential in these areas.
Anticancer Potential
Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases, and the induction of apoptosis.[2][5][6]
-
Kinase Inhibition: Certain benzimidazole compounds have been identified as inhibitors of protein kinases such as CK1δ/ε, which are implicated in cell cycle regulation and proliferation.[1]
-
Apoptosis Induction: Studies on other benzimidazole derivatives have shown that they can induce apoptosis in cancer cells, often accompanied by cell cycle arrest at the G2/M phase.[6]
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations in the cell culture medium. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated from the dose-response curve.
Antimicrobial Potential
The benzimidazole scaffold is a core component of several antimicrobial agents.[4] Derivatives have shown efficacy against a range of bacteria and fungi.[7]
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Signaling Pathways
Based on the known mechanisms of action of other benzimidazole derivatives, this compound could potentially interact with several key signaling pathways involved in cell proliferation and survival.
Hazards and Safety
Hazard Identification
Based on available safety data sheets for benzimidazole derivatives, this compound should be handled with care. Potential hazards may include:
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Respiratory Irritation: May cause respiratory irritation.
Handling and Storage
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a promising scaffold for further investigation in drug discovery, particularly in the fields of oncology and infectious diseases. While specific biological data for this compound is currently limited, the well-documented activities of the broader benzimidazole class provide a strong rationale for its continued study. The experimental protocols and safety information provided in this guide are intended to support and facilitate future research into the therapeutic potential of this and related compounds. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its efficacy and safety profile.
References
- 1. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine as a Potential Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic development.[2] The benzimidazole scaffold is a privileged structure in medicinal chemistry and is found in a number of approved kinase inhibitor drugs.[3][] Benzimidazole-based compounds can interact with the ATP-binding site of kinases through various binding modes, acting as competitive inhibitors.[3]
1,5-Dimethyl-1H-benzo[d]imidazol-2-amine is a small molecule belonging to the benzimidazole class of compounds.[5] While extensive research has demonstrated the potential of the broader benzimidazole family as kinase inhibitors, specific data for this particular derivative is not widely available.[2][6] These application notes provide a generalized framework for researchers and drug development professionals to investigate the potential of this compound as a kinase inhibitor. The protocols outlined below are based on established methodologies for kinase inhibitor screening and characterization.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a hypothetical signaling pathway where a receptor tyrosine kinase (RTK) activates a downstream cascade involving key kinases such as a MAP Kinase (MAPK) and a Cyclin-Dependent Kinase (CDK). This compound, as a putative kinase inhibitor, is positioned to potentially inhibit one or more kinases within this cascade, thereby blocking downstream cellular responses like proliferation and survival.
Caption: Hypothetical kinase signaling pathway and potential points of inhibition.
Quantitative Data Summary
As specific kinase inhibition data for this compound is not publicly available, the following table presents representative IC50 values for other benzimidazole derivatives against various kinases to provide a contextual benchmark. This data is for illustrative purposes only and does not represent the activity of this compound.
| Kinase Target | Benzimidazole Derivative | IC50 (nM) | Reference |
| EGFR | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (Compound 6i) | 8.56 | [7][8][9] |
| HER2 | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (Compound 6i) | 9.14 | [7][8][9] |
| CDK2 | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (Compound 6i) | 10.21 | [7][8][9] |
| mTOR | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (Compound 6i) | 9.88 | [7][8][9] |
| CK1δ | N-(5-cyano-1H-benzo[d]imidazol-2-yl)-2-(1H-pyrazol-3-yl)acetamide (Compound 23) | 98.6 | [10] |
| Pim-1 | AZD1208 | 0.4 | [11] |
| FLT3 | Imidazo[4,5-b]pyridine-based inhibitor (Compound 27e) | <1 | [12] |
| Aurora A | Imidazo[4,5-b]pyridine-based inhibitor (Compound 27e) | 12 | [12] |
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay. This protocol should be optimized for the specific kinase of interest.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The light output is proportional to the amount of ADP, and therefore, kinase activity.
Materials:
-
This compound (test compound)
-
Recombinant Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in kinase reaction buffer to achieve the desired final concentrations for the assay.
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase reaction buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses the ability of the test compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream target.
Materials:
-
Cancer cell line known to have an active kinase signaling pathway of interest.
-
Cell culture medium and supplements.
-
This compound.
-
DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against the phosphorylated and total forms of the kinase substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Experimental Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Buy this compound | 39860-12-3 [smolecule.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine in Antimicrobial Studies: A Review of Available Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document aims to provide an overview of the potential application of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine in antimicrobial research based on the general understanding of benzimidazole derivatives. However, it is crucial to note the current absence of detailed, publicly available experimental data for this specific compound.
General Antimicrobial Potential of Benzimidazole Derivatives
Benzimidazole derivatives are a well-established class of compounds with a broad range of antimicrobial activities. Their mechanism of action often involves the inhibition of microbial growth through various pathways. The core benzimidazole structure is a versatile scaffold that allows for substitutions at different positions, leading to a diverse array of compounds with varying potency and spectrum of activity.
Studies on various benzimidazole derivatives have demonstrated their efficacy against a range of pathogens, including:
-
Bacteria: Both Gram-positive and Gram-negative bacteria.
-
Fungi: Including yeasts and molds.
-
Viruses
-
Parasites
The antimicrobial activity of these derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Application Notes for this compound
Based on the general properties of the benzimidazole class, this compound can be considered a candidate for antimicrobial screening and development. The following are potential areas of application and research:
-
Screening for Antibacterial and Antifungal Activity: The compound could be screened against a panel of clinically relevant bacterial and fungal strains to determine its spectrum of activity.
-
Lead Compound for Derivative Synthesis: The core structure of this compound can be chemically modified to create a library of new derivatives. These modifications could be aimed at enhancing potency, broadening the antimicrobial spectrum, or improving pharmacokinetic properties.
-
Mechanism of Action Studies: Should antimicrobial activity be confirmed, further studies would be necessary to elucidate the specific mechanism by which it inhibits microbial growth.
Proposed Experimental Protocols
While specific protocols for this compound are not available, the following are standard methodologies that would be employed to evaluate its antimicrobial properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Agar Disk Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.
Logical Flow for Agar Disk Diffusion:
Caption: Logical flow of the agar disk diffusion assay.
Data Presentation
Due to the lack of specific quantitative data from antimicrobial studies on this compound in the reviewed literature, a data table for MIC, MBC, or zone of inhibition cannot be provided at this time. Should such data become available, it would be presented in a structured format for clear comparison, as exemplified below:
Table 1: Hypothetical Antimicrobial Activity Data for this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | - | - | - |
| Escherichia coli | ATCC 25922 | - | - | - |
| Candida albicans | ATCC 90028 | - | - | - |
| Aspergillus fumigatus | Clinical Isolate | - | - | - |
| Data not available in current literature. |
Conclusion
While the benzimidazole scaffold is a promising area for the discovery of new antimicrobial agents, there is a notable lack of specific, publicly available data on the antimicrobial activity of this compound. The application notes and protocols provided herein are based on standard methodologies used for evaluating antimicrobial compounds and are intended to serve as a guide for researchers interested in investigating the potential of this specific molecule. Further primary research is required to establish a definitive antimicrobial profile for this compound. Professionals in drug development are encouraged to initiate screening studies to generate the necessary data to fully assess its therapeutic potential.
References
Application Notes and Protocols for the Use of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine in Anticancer Research
Introduction
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2][3] Derivatives of 1H-benzo[d]imidazole have been shown to exert their cytotoxic effects through various mechanisms, such as inhibition of crucial enzymes like human topoisomerase I, interference with DNA integrity, and modulation of key signaling pathways that govern cell cycle progression and apoptosis.[4][5][6][7] This document outlines detailed protocols for assessing the anticancer efficacy of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine and its analogs, focusing on cytotoxicity, cell cycle arrest, and induction of apoptosis.
Data Presentation: Cytotoxic Activity of Benzimidazole Derivatives
The following table summarizes the in vitro anticancer activity of various 1H-benzo[d]imidazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 (50% inhibitory concentration) or GI50 (50% growth inhibition) values in micromolar (µM).
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| 12b | Panel of 60 cell lines | Various | 0.16 - 3.6 (GI50) | [4][5] |
| 6c, 6h, 6i, 6j | HCT-116, HepG2, MCF-7 | Colon, Liver, Breast | 7.82 - 21.48 (IC50) | [8] |
| 83a (3,4-dichloro) | Various | Various | Not specified | [9] |
| 83b (5-bromo-2-hydroxy) | Various | Various | Not specified | [9] |
| 25b, 26b, 26c | HepG-2, HCT-116, MCF-7 | Liver, Colon, Breast | Not specified | [9] |
| Compound 4 | HepG2 | Liver | ~0.29 (IC50) | [1] |
| Compound 5 | MCF-7 | Breast | Not specified | [1] |
| 8j (MD102) | ACHN, Caki-1 | Renal | 2.15, 1.98 (GI50) | [10] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which this compound inhibits cell viability by 50% (IC50).[11]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7)[11]
-
Normal cell line (e.g., WI-38 human lung fibroblasts)[11]
-
RPMI-1640 or DMEM medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[11]
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.[3] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis
This protocol is used to investigate the effect of the test compound on cell cycle progression.[8]
Materials:
-
Human cancer cell line
-
This compound
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.[8]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[7]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[8]
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by the test compound.[8]
Materials:
-
Human cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Visualizations
Signaling Pathway
Caption: Potential signaling pathway for apoptosis induction by benzimidazole derivatives.
Experimental Workflow
Caption: Experimental workflow for evaluating the anticancer potential of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 10. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assay Development with 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing assays using the small molecule 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine. This document outlines the compound's potential biological activities and provides detailed protocols for enzymatic and cell-based assays to explore its efficacy as a potential therapeutic agent.
Introduction to this compound
This compound is an organic compound featuring a benzimidazole core, a structure known for its diverse pharmacological properties.[1] The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] The specific biological targets and mechanisms of action for this compound are still under investigation, making it a compound of interest for drug discovery and development.[1]
Compound Properties:
| Property | Value |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.20 g/mol |
| CAS Number | 39860-12-3 |
| Appearance | Solid |
| Melting Point | 232-233°C[1] |
Potential Therapeutic Applications and Assay Strategy
Based on the known activities of the benzimidazole class of compounds, this compound is a candidate for investigation in the following areas:
-
Oncology: As a potential inhibitor of protein kinases or topoisomerases, which are key targets in cancer therapy.[3][4]
-
Infectious Diseases: As a potential antimicrobial agent against a range of bacterial and fungal pathogens.[2][5]
The following sections provide detailed protocols for assays to evaluate the efficacy of this compound in these therapeutic areas.
Experimental Protocols
Many benzimidazole derivatives have been identified as potent kinase inhibitors.[6][7] This protocol describes a general fluorescence-based assay to screen for the inhibitory activity of this compound against a panel of protein kinases.
Principle:
This assay measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a light signal. A decrease in the signal indicates inhibition of the kinase.[8]
Materials:
-
This compound (test compound)
-
Kinase of interest (e.g., EGFR, HER2, CDK2)[7]
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettor
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO to be used for the dose-response curve.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 2 µL of the kinase enzyme solution to all wells except the "no enzyme" control.
-
Add 2 µL of a mixture of the kinase substrate and ATP to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme))
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]
Data Presentation:
| Kinase Target | IC₅₀ (µM) for this compound |
| Kinase A | |
| Kinase B | |
| Kinase C |
Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for determining the IC₅₀ of a kinase inhibitor.
This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.[10]
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipettor
-
Microplate reader (570 nm)
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration: % Viability = 100 * (Absorbance_treated / Absorbance_control)
-
Plot the % viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) value.
Data Presentation:
| Cell Line | GI₅₀ (µM) for this compound |
| HeLa (Cervical Cancer) | |
| MCF-7 (Breast Cancer) | |
| A549 (Lung Cancer) |
Signaling Pathway Potentially Targeted by Benzimidazole Derivatives in Cancer
Caption: Potential inhibition of RTK and mTOR signaling by benzimidazoles.
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.[5][12]
Principle:
The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader (600 nm)
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution:
-
Prepare a 2-fold serial dilution of this compound in the appropriate broth directly in the 96-well plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation: Add the prepared microbial inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at 35°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
| Microbial Strain | MIC (µg/mL) for this compound |
| Staphylococcus aureus | |
| Escherichia coli | |
| Candida albicans |
Workflow for Antimicrobial Susceptibility Testing
References
- 1. Buy this compound | 39860-12-3 [smolecule.com]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Crenolanib - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. courses.edx.org [courses.edx.org]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols: 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core of many fluorescent probes. Their rigid, planar structure and versatile photophysical properties make them ideal candidates for developing sensors for various biological and environmental applications. The 2-amino-1,5-dimethyl-1H-benzo[d]imidazole scaffold, in particular, offers potential as a fluorescent probe due to the electron-donating nature of the amino and methyl groups, which can influence the molecule's quantum yield and solvatochromic properties. Potential applications include use as a pH sensor, a metal ion detector, and a fluorescent stain for cellular imaging.[1][2][3][4][5]
Photophysical Properties
The photophysical properties of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine are not extensively documented. However, based on analogous 2-aminobenzimidazole compounds, the following characteristics can be anticipated. The table below provides a summary of photophysical data for a representative 2-aminobenzimidazole derivative, 2-(4'-(N,N-Dimethylamino)phenyl)benzimidazole (DMAPBI), to serve as a reference.[6]
| Property | Value (for DMAPBI in various solvents) | Reference |
| Excitation Maxima (λ_ex) | 380 - 396 nm | [6] |
| Emission Maxima (λ_em) | 410 - 625 nm | [6] |
| Stokes Shift | 30 - 229 nm | [6] |
| Quantum Yield (Φ) | Up to ~0.90 in certain solvents | [6] |
Potential Applications
The benzimidazole core is sensitive to environmental polarity and pH, making its derivatives promising candidates for various sensing applications.
-
pH Sensing: The nitrogen atoms in the imidazole ring can be protonated or deprotonated depending on the pH, leading to significant changes in the fluorescence emission. This property can be harnessed to develop fluorescent pH indicators for monitoring intracellular pH or pH changes in other biological microenvironments.[2][3][5]
-
Metal Ion Detection: The 2-amino-benzimidazole scaffold can act as a chelating agent for various metal ions. Binding of a metal ion can modulate the photophysical properties of the fluorophore, enabling its use as a selective "turn-on" or "turn-off" fluorescent sensor.[1][4]
-
Cellular Imaging: Due to their relatively small size and potential for cell permeability, benzimidazole derivatives can be used as fluorescent stains for imaging cellular structures. The specific localization would depend on the overall physicochemical properties of the molecule.[7]
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe.
Protocol 1: Synthesis of this compound
A plausible synthetic route for this compound involves the cyclization of a substituted o-phenylenediamine with cyanogen bromide. This is a common method for the synthesis of 2-aminobenzimidazoles.[8][9]
Materials:
-
4-Methyl-N1-methylbenzene-1,2-diamine
-
Cyanogen bromide (CNBr)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Methyl-N1-methylbenzene-1,2-diamine (1 equivalent) in ethanol.
-
Reagent Addition: Slowly add a solution of cyanogen bromide (1.1 equivalents) in ethanol to the stirred solution of the diamine at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Cellular Imaging
This protocol provides a general guideline for using a 2-aminobenzimidazole-based probe for fluorescently staining cultured cells.[7]
Materials:
-
Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope with excitation and emission filters appropriate for the probe's spectral characteristics.
Visualizations
Caption: General Synthesis Workflow for 2-Aminobenzimidazoles.
Caption: General Workflow for Cellular Imaging with a Fluorescent Probe.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A benzimidazole-based highly selective colorimetric and far-red fluorometric pH sensor for intracellular imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A new turn-on benzimidazole-based greenish-yellow fluorescent sensor for Zn2+ ions at biological pH applicable in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A fluorescent probe for both pH and Zn2+ based on 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. connectjournals.com [connectjournals.com]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-benzo[d]imidazol-2-amine belongs to the benzimidazole class of heterocyclic aromatic compounds. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous pharmacologically active molecules. Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. In the context of oncology, these compounds are often investigated for their potential to induce cytotoxicity, modulate cell cycle progression, and trigger apoptosis in cancer cells. Their mechanisms of action can be diverse, ranging from inhibition of protein kinases to interference with DNA synthesis and repair.
These application notes provide a comprehensive guide for researchers to evaluate the biological effects of this compound and related analogs in various cell-based assays. The protocols detailed below are based on established methodologies for characterizing the anticancer potential of novel chemical entities.
Data Presentation: Representative Biological Activities of Benzimidazole Derivatives
While specific experimental data for this compound is not extensively available in public literature, the following table summarizes representative quantitative data for structurally related benzimidazole compounds to provide an expected range of activity. This data is intended to serve as a reference for experimental design and data interpretation.
| Compound Class | Assay Type | Cell Line | Endpoint | Value (µM) | Reference |
| Substituted 1H-benzo[d]imidazoles | Cytotoxicity | Various Cancer Cell Lines | GI₅₀ | 0.16 - 3.6 | [1][2] |
| Benzylidenebenzohydrazide Hybrids | Cytotoxicity | Various Cancer Cell Lines | IC₅₀ | 7.82 - 21.48 | [3][4] |
| 2-Amidobenzimidazole Derivatives | Kinase Inhibition | CK1δ Enzyme Assay | IC₅₀ | 0.0986 | [5] |
| Substituted 1H-benzo[d]imidazoles | Topoisomerase I Inhibition | Enzyme Relaxation Assay | IC₅₀ | 16 | [1] |
Note: IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values are dependent on the specific assay conditions, cell lines, and incubation times used.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration at which this compound inhibits cell viability by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[6]
-
-
MTT Addition and Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis (programmed cell death) in cells treated with this compound. It uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes.
Materials:
-
Human cancer cell line of interest
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations (determined from the MTT assay) for 24-48 hours. Include an untreated control.[6]
-
-
Cell Harvesting:
-
After treatment, collect both floating and attached cells. For attached cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine all cells and centrifuge.
-
-
Staining:
-
Wash the cell pellet with cold PBS and resuspend in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
-
Incubation:
-
Incubate the cells in the dark at room temperature for 15 minutes.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Visualizations: Workflows and Signaling Pathways
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Detection of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine in various sample matrices. The protocols are based on established analytical techniques for structurally similar benzimidazole derivatives and are intended to serve as a comprehensive guide for method development and validation.
Overview of Analytical Techniques
The detection and quantification of this compound can be achieved using several robust analytical methods. The choice of technique will depend on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., qualitative identification, quantitative determination). The primary methods covered in these notes are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and reliable technique for routine quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for unambiguous structural elucidation and characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives of the analyte.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described. This data is compiled from studies on analogous benzimidazole derivatives and serves as a benchmark for method development and validation for this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 50 - 150 ng/mL | 0.5 - 15 ng/mL | 5 - 30 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.996 |
| Recovery | 85 - 110% | 90 - 115% | 80 - 105% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a general method for the quantification of this compound in pharmaceutical formulations.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (HPLC grade)
-
0.45 µm syringe filters
3.1.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3.1.3. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
3.1.4. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards.
-
Sample Solution (e.g., from tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient, dissolve in methanol, sonicate for 15 minutes, and dilute to a suitable concentration with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
3.1.5. Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the sensitive and selective quantification of this compound in biological matrices such as human plasma.[1][2]
3.2.1. Materials and Reagents
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., D3-1,5-Dimethyl-1H-benzo[d]imidazol-2-amine)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
3.2.2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm)
3.2.3. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined by direct infusion of the standard. A hypothetical transition for the parent ion [M+H]+ could be m/z 162.1 -> daughter ions.
3.2.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
3.2.5. Workflow Diagram
References
Application Notes and Protocols for In Vivo Studies of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine, a compound of interest for various therapeutic areas including oncology and infectious diseases, for in vivo research applications. Due to its moderate aqueous solubility, which can be enhanced by salt formation, careful selection of excipients is crucial for achieving desired exposure levels in animal models.[1] This document outlines methods for both oral and parenteral administration routes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is fundamental to formulation development.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₃ | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | Off-white to light brown crystalline solid | [1] |
| Aqueous Solubility | Moderate, enhanced by hydrochloride salt formation | [1] |
| Solubility in Organic Solvents | Favorable in polar organic solvents | [1] |
| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature | [1] |
Formulation Strategies for In Vivo Administration
The selection of an appropriate formulation strategy depends on the intended route of administration, the desired pharmacokinetic profile, and the specific animal model being used. For poorly soluble compounds like many benzimidazole derivatives, common techniques include the use of co-solvents, surfactants, and complexing agents to improve bioavailability.
Oral Formulation
Oral administration is often preferred for its ease of use in preclinical studies. Given the moderate solubility of this compound, a solution or suspension formulation can be developed.
Vehicle Composition for Oral Gavage:
| Component | Concentration (% v/v) | Purpose |
| Polyethylene Glycol 400 (PEG 400) | 30% | Co-solvent |
| Propylene Glycol | 10% | Co-solvent |
| Polysorbate 80 (Tween® 80) | 5% | Surfactant/Wetting agent |
| Deionized Water | 55% | Vehicle |
Protocol for Preparation of Oral Formulation (10 mg/mL):
-
Weigh the required amount of this compound.
-
In a sterile container, mix the PEG 400 and Propylene Glycol.
-
Slowly add the powdered compound to the co-solvent mixture while stirring continuously until fully dissolved. Gentle heating (up to 40°C) may be applied if necessary.
-
Add the Polysorbate 80 to the solution and mix thoroughly.
-
Add the deionized water dropwise while stirring to bring the formulation to the final volume.
-
Visually inspect the solution for complete dissolution and absence of particulates.
-
The final formulation should be stored protected from light at 2-8°C. A stability study for the intended duration of the experiment is recommended.
Parenteral Formulation
For intravenous, intraperitoneal, or subcutaneous administration, a sterile, well-tolerated formulation is required. A co-solvent system is often employed for compounds with limited aqueous solubility.
Vehicle Composition for Parenteral Injection:
| Component | Concentration (% v/v) | Purpose |
| Dimethyl Sulfoxide (DMSO) | 10% | Co-solvent |
| PEG 400 | 40% | Co-solvent |
| Saline (0.9% NaCl) | 50% | Vehicle |
Protocol for Preparation of Parenteral Formulation (5 mg/mL):
-
Aseptically weigh the required amount of this compound in a sterile environment.
-
In a sterile container, add the DMSO and slowly add the compound while vortexing until completely dissolved.
-
Add the PEG 400 to the solution and mix thoroughly.
-
Add the sterile saline dropwise while gently mixing to reach the final volume.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
The formulation should be prepared fresh before each administration or its stability under storage conditions should be thoroughly validated.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an in vivo cancer model.
In vivo experimental workflow.
Postulated Signaling Pathway Inhibition
Benzimidazole derivatives have been reported to act as inhibitors of various protein kinases.[2] While the specific target of this compound is yet to be fully elucidated, a plausible mechanism of action is the inhibition of a key kinase involved in cancer cell proliferation and survival, such as a receptor tyrosine kinase (RTK). The diagram below illustrates a hypothetical signaling pathway that could be targeted.
Hypothetical RTK signaling inhibition.
Disclaimer: The provided formulations and protocols are intended as a starting point for research purposes. It is essential to perform small-scale pilot studies to determine the optimal vehicle and concentration for the specific animal model and experimental conditions. The stability and compatibility of the formulation should always be verified before use in in vivo experiments. The depicted signaling pathway is a generalized representation and may not reflect the precise mechanism of action of this compound. Further investigation is required to identify its specific molecular targets.
References
Application Notes and Protocols for 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety and handling procedures, as well as experimental protocols, for the scientific use of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine. The information is intended to guide researchers in the safe and effective use of this compound in a laboratory setting.
Safety and Handling
This compound is a chemical compound that requires careful handling to minimize potential health risks. The following procedures are based on available safety data sheets for the compound and structurally related benzimidazole derivatives.
Hazard Identification
The compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
Precautionary Statements: Users should obtain special instructions before use and should not handle the substance until all safety precautions have been read and understood.[2] It is advised to avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₃ | [3] |
| Molecular Weight | 161.20 g/mol | [3] |
| Appearance | Off-white to light brown crystalline solid | [3] |
| CAS Number | 39860-12-3 | [3] |
| Melting Point | 117 - 122 °C | [2] |
| Solubility | Soluble in organic solvents like ethanol and DMSO. | [4] |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). | [2] |
Handling and Storage
Handling:
-
Work under a chemical fume hood.[5]
-
Do not inhale the substance or mixture.[2]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only in a well-ventilated area.[1]
Storage:
-
Store in a tightly closed container.[6]
-
Keep in a dry and well-ventilated place.[2]
-
Store locked up.[1]
-
Recommended storage is in a dark place under an inert atmosphere at room temperature.[3]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[2]
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]
Spill and Disposal Procedures
Spill:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment.[1]
-
Avoid dust formation.
-
Sweep up the spilled material and place it in a suitable container for disposal.[7]
-
Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.
Disposal:
-
Dispose of contents/container in accordance with local, regional, and national regulations.[1]
Experimental Protocols
This compound has been investigated for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3] The following are representative protocols for evaluating these activities.
In Vitro Kinase Inhibition Assay
Many benzimidazole derivatives act as kinase inhibitors. This protocol describes a general method for assessing the inhibitory activity of this compound against a specific protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a target kinase.
Materials:
-
Target protein kinase (e.g., EGFR, FLT3)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well or 384-well assay plates
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in assay buffer to obtain a range of test concentrations.
-
Assay Setup: To each well of the assay plate, add the test compound dilutions, positive control, and a vehicle control (DMSO in assay buffer).
-
Enzyme and Substrate Addition: Add the kinase and its substrate to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a luminescence-based assay kit according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for determining the in vitro kinase inhibitory activity.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (dissolved in DMSO)
-
Bacterial or fungal strains of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic/antifungal
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 1 x 10³ to 5 x 10³ CFU/mL for fungi.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in the growth medium across the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathways
Benzimidazole derivatives are known to interact with various cellular signaling pathways. Based on studies of related 2-aminobenzimidazoles, a potential mechanism of action for this compound could involve the inhibition of intracellular signaling cascades that are crucial for cell survival and proliferation. One such pathway involves the Nucleotide-binding Oligomerization Domain (NOD)-like receptors.
Potential Inhibition of the NOD1 Signaling Pathway: The NOD1 signaling pathway is a component of the innate immune system that recognizes bacterial peptidoglycans. Upon activation, NOD1 recruits the receptor-interacting protein kinase 2 (RIPK2), leading to the activation of downstream signaling pathways, including NF-κB and MAPK, which in turn promote the expression of pro-inflammatory cytokines. Some 2-aminobenzimidazole compounds have been identified as inhibitors of this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. bgrci.de [bgrci.de]
- 3. benchchem.com [benchchem.com]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. Kinetic, Computational, Toxicological, and Biological Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
Welcome to the technical support center for the synthesis of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared through a two-step process: the synthesis of the precursor N¹,4-dimethylbenzene-1,2-diamine, followed by cyclization with cyanogen bromide.
Problem 1: Low Yield in the Synthesis of N¹,4-dimethylbenzene-1,2-diamine
The synthesis of the key intermediate, N¹,4-dimethylbenzene-1,2-diamine, often proceeds via the methylation of 4-methyl-2-nitroaniline followed by the reduction of the nitro group. Low yields at this stage can significantly impact the overall yield of the final product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Methylation | Ensure the use of a suitable methylating agent (e.g., dimethyl sulfate, methyl iodide) and an appropriate base (e.g., K₂CO₃, NaH) to facilitate the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. |
| Over-methylation | The formation of a quaternary ammonium salt can occur if the reaction conditions are too harsh. Use a milder base or control the stoichiometry of the methylating agent carefully. |
| Inefficient Nitro Group Reduction | The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and efficient method.[1] Alternatively, metal/acid combinations like Sn/HCl or Fe/HCl can be used. Ensure the catalyst is active and the reaction is run to completion. |
| Difficult Purification | The product, being an amine, can be prone to oxidation. It is advisable to handle it under an inert atmosphere and purify it quickly after the reaction. Purification can be achieved by column chromatography on silica gel. |
Problem 2: Low Yield and Impurity Formation During Cyclization with Cyanogen Bromide
The cyclization of N¹,4-dimethylbenzene-1,2-diamine with cyanogen bromide is a critical step in forming the 2-aminobenzimidazole ring. This reaction can be sensitive to conditions and may lead to the formation of side products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | The molar ratio of the diamine to cyanogen bromide is crucial. An excess of cyanogen bromide can lead to the formation of undesired byproducts. A 1:1 molar ratio is generally recommended. |
| Suboptimal Reaction Temperature | The reaction is typically carried out at or below room temperature. Elevated temperatures can promote the formation of side products. |
| Formation of Isomeric Products | Depending on the starting diamine, the formation of the 1,6-dimethyl isomer is possible. Careful control of the reaction conditions and purification by column chromatography may be necessary to separate the isomers. |
| Hydrolysis of Cyanogen Bromide | Cyanogen bromide is sensitive to moisture and can hydrolyze, reducing its effectiveness. Ensure that the reaction is carried out under anhydrous conditions using dry solvents. |
| Complex Reaction Mixture | The reaction can sometimes result in a mixture of products, including unreacted starting material, the desired product, and polymeric byproducts. Careful monitoring by TLC and purification by column chromatography are essential. |
Problem 3: Difficulty in Product Purification
The final product, this compound, can be challenging to purify due to its polarity and potential for co-elution with impurities.
Possible Causes and Solutions:
| Technique | Recommendations |
| Column Chromatography | This is the most common method for purification. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine product on the silica gel. |
| Recrystallization | If the product is obtained as a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly crystalline product. |
| Acid-Base Extraction | An initial workup involving an acid-base extraction can help to remove non-basic impurities. The basic product can be extracted into an acidic aqueous solution, washed with an organic solvent, and then liberated by basifying the aqueous layer and extracting with an organic solvent. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step sequence. The first step is the preparation of the precursor N¹,4-dimethylbenzene-1,2-diamine. This is typically achieved by the N-methylation of 4-methyl-2-nitroaniline, followed by the reduction of the nitro group. The second step is the cyclization of the resulting diamine with cyanogen bromide to form the desired 2-aminobenzimidazole ring structure.
Q2: What are the critical safety precautions when working with cyanogen bromide?
A2: Cyanogen bromide is a highly toxic and volatile solid. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is sensitive to moisture and acids, which can release toxic hydrogen cyanide gas. All equipment should be thoroughly dried before use. Any waste containing cyanogen bromide should be quenched with a basic solution (e.g., sodium hypochlorite) before disposal.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the precursor synthesis and the final cyclization reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.
Q4: Can other cyclizing agents be used instead of cyanogen bromide?
A4: Yes, other reagents can be used for the synthesis of 2-aminobenzimidazoles. These include cyanamide and N-substituted thioureas followed by desulfurization.[2] However, cyanogen bromide is a commonly used and effective reagent for this transformation.
Q5: What is the expected yield for the synthesis of this compound?
A5: The overall yield can vary significantly depending on the efficiency of each step and the purification process. With optimized conditions, yields for the cyclization step are often reported in the moderate to good range. However, without a specific literature procedure for this exact molecule, providing a precise expected yield is difficult.
III. Experimental Protocols & Data
General Protocol for N-methylation of a Nitroaniline
A mixture of the nitroaniline, a methylating agent (e.g., dimethyl sulfate, 1.1 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., acetone, DMF) is stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by filtering the inorganic salts and removing the solvent under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Nitro Group Reduction
The nitro compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalyst, such as 10% Pd/C, is added, and the mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated to yield the crude amine.
General Protocol for Cyclization with Cyanogen Bromide
To a solution of the o-phenylenediamine derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture with water), a solution of cyanogen bromide (1.0-1.1 equivalents) in the same solvent is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ammonium Chloride | Solvent-free | Room Temp. | 4 hours | 94 | [3] |
| None (Reflux) | Toluene | 85-95 | 9 hours | 97.3 | [2] |
| None (Microwave) | K₂CO₃ | Room Temp. | 2 min | - | [4] |
Note: The yields reported are for analogous benzimidazole syntheses and may not be directly representative of the synthesis of this compound.
IV. Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart outlining the logical steps to troubleshoot low yield in the synthesis.
Synthetic Pathway for this compound
Caption: The two-step synthetic route to the target molecule.
References
- 1. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 2. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. heteroletters.org [heteroletters.org]
troubleshooting solubility issues of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine in various assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is crucial for troubleshooting solubility problems.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₃ | [1] |
| Molecular Weight | 161.2 g/mol | [1] |
| Appearance | Off-white to light brown crystalline solid | |
| Melting Point | 232-233°C | |
| pKa | ~7.27 | [1] |
| LogP | ~1.7 | |
| Aqueous Solubility | Moderate | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound and other benzimidazole derivatives for use in biological assays.[2] This compound also exhibits high solubility in other polar organic solvents like methanol and ethanol.
Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common issue for compounds with moderate to low aqueous solubility. The key is to optimize the final assay conditions. Here are several strategies to address this:
-
Decrease the final concentration: The simplest solution may be to lower the final concentration of the compound in your assay to a level below its solubility limit in the aqueous buffer.
-
Optimize the final DMSO concentration: While DMSO is an excellent solvent for stock solutions, its concentration in the final assay medium should be kept to a minimum, ideally below 0.5%, as it can be toxic to cells and interfere with assay components.[2]
-
Adjust the pH of the buffer: Given the pKa of ~7.27, the solubility of this compound is expected to be pH-dependent.[1] Lowering the pH of your assay buffer (e.g., to pH 6.0-6.5) may increase its solubility by protonating the basic nitrogen atoms in the benzimidazole ring.
-
Use a co-solvent: Incorporating a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol or propylene glycol into your final assay buffer can help maintain the compound's solubility.[2]
-
Prepare a hydrochloride salt: If you have the expertise, converting the free base to its hydrochloride salt can significantly enhance its aqueous solubility.[1]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: For most cell-based assays, it is crucial to keep the final DMSO concentration at or below 0.5%, and ideally 0.1% or lower, to avoid solvent-induced cytotoxicity and other artifacts.[2] It is always recommended to run a vehicle control (assay medium with the same final DMSO concentration as your test wells) to assess the effect of the solvent on your specific assay.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming (e.g., to 37°C) can be used to help dissolve the compound in the initial stock solution (in DMSO) and to redissolve any precipitate that may have formed during storage.[2] However, be cautious with heating aqueous solutions containing the compound, as this could affect the stability of the compound or other assay components. The compound has good thermal stability, with a high melting point.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues encountered with this compound during your experiments.
Issue: Compound Precipitation in Aqueous Assay Buffer
Caption: A troubleshooting workflow for addressing precipitation of this compound in aqueous assay buffers.
Step-by-Step Troubleshooting:
-
Inspect the DMSO Stock Solution: Before troubleshooting your assay conditions, ensure that the compound is fully dissolved in your DMSO stock. Precipitation can occur after freeze-thaw cycles.
-
Solution: Gently warm the stock solution to 37°C for 10-15 minutes and vortex thoroughly to redissolve any crystals.[2]
-
-
Optimize the Final Assay Concentration: The most straightforward approach is to determine the highest concentration of the compound that remains soluble in your final assay buffer.
-
Action: Perform a serial dilution of your compound in the final assay buffer and visually inspect for precipitation. Use a concentration at or below the solubility limit for your experiments.
-
-
Adjust the pH of the Assay Buffer: Since this compound is a weak base, its solubility is likely to increase in more acidic conditions.
-
Action: Prepare your assay buffer at a slightly lower pH (e.g., 6.0, 6.5, 7.0) and test the solubility of your compound. Ensure that the adjusted pH is compatible with your biological system (e.g., cells, enzymes).
-
-
Incorporate a Co-solvent: Adding a small amount of a water-miscible organic solvent to the aqueous buffer can increase the solubility of your compound.
-
Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (PEG) 400.
-
Methodology: Prepare your assay buffer with a final concentration of 1-5% of the chosen co-solvent. Add the co-solvent to the buffer before adding your compound's DMSO stock solution. Always include a vehicle control with the same co-solvent concentration to assess its impact on the assay.[2]
-
Representative Solubility Data for a Benzimidazole Derivative with Co-solvents
| Assay Buffer Condition | Representative Solubility (µM) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 5 |
| PBS + 1% Ethanol | ~15 |
| PBS + 5% Propylene Glycol | ~25 |
| PBS + 5% PEG 400 | ~30 |
| Note: These are illustrative values for a representative benzimidazole derivative and should be determined experimentally for this compound.[2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a DMSO stock solution and subsequent working solutions for a typical cell-based assay.
Caption: Workflow for preparing stock and working solutions of the compound.
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out a precise amount of this compound (MW: 161.2 g/mol ).
-
Add the appropriate volume of 100% high-purity DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
For your experiment, perform serial dilutions of the 10 mM DMSO stock in 100% DMSO to create a range of intermediate stock concentrations.
-
To prepare the final working solution, add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed (37°C) aqueous assay buffer. For example, add 1 µL of a 10 mM stock to 999 µL of assay buffer to get a final concentration of 10 µM with 0.1% DMSO.
-
Mix immediately and vigorously by pipetting or vortexing to ensure rapid dispersion and prevent precipitation.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, MDA-MB-231) in the appropriate medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock solutions.
-
Add the desired final concentrations of the compound to the wells. Include a vehicle control (medium with the highest percentage of DMSO used) and a positive control (a known cytotoxic agent).
-
Incubate for the desired period (e.g., 48 or 72 hours).[3]
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate sterile broth (e.g., Mueller-Hinton Broth).
-
-
Inoculum Preparation:
-
Grow the bacterial strain overnight in the appropriate broth.
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing 100 µL of the serially diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Potential Signaling Pathway Involvement
Benzimidazole derivatives are known to act as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. While the specific targets of this compound are not definitively established in the provided search results, a common mechanism of action for anticancer benzimidazoles is the inhibition of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).
Caption: A potential mechanism of action for this compound as an inhibitor of the EGFR signaling pathway.
References
optimizing reaction conditions for 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine derivatization
Welcome to the technical support center for the derivatization of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize reaction conditions and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing the 2-amino group of this compound?
A1: The primary strategies involve forming new bonds at the exocyclic 2-amino group. Key reaction types include:
-
N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or Ullmann condensation (copper-catalyzed), are commonly used to form a new carbon-nitrogen bond with aryl halides.[1][2]
-
Acylation/Amide Coupling: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU or DCC) to form amide derivatives.[3]
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base to yield sulfonamides.
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Reductive Amination: A two-step process involving condensation with an aldehyde or ketone to form an imine, followed by reduction to the corresponding secondary or tertiary amine.
Q2: The N1 position of my starting material is already methylated. How does this affect derivatization compared to a standard 2-aminobenzimidazole?
A2: The methyl group at the N1 position simplifies the reaction profile by preventing common side reactions. In standard 2-aminobenzimidazoles, there is a risk of competitive N-arylation at the N1 position or the formation of regioisomers due to tautomerization.[1] With this compound, the N1 position is blocked, directing derivatization selectively to the 2-amino group. This enhances the chemoselectivity of the reaction.
Q3: My reaction mixture is turning dark brown or black. What is the likely cause and how can I prevent it?
A3: Dark coloration often indicates the oxidation of starting materials or intermediates. Benzimidazole precursors, particularly diamine derivatives, can be susceptible to oxidation.[4] To mitigate this, it is recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] If colored impurities persist in the final product, they can often be removed by treating a solution of the crude material with activated carbon.[4]
Q4: What are the best analytical techniques to monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[3][4] It allows you to visualize the consumption of the starting material and the formation of the product. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution & Explanation |
| Inactive Catalyst | For cross-coupling reactions, ensure the catalyst (e.g., Palladium or Copper) is active and from a reliable source. Optimize catalyst loading; while increasing the amount can sometimes improve yields, an excess can also lead to side reactions.[4] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rate and yield.[4] Screen a variety of solvents with different polarities (e.g., Toluene, Dioxane, DMF, DMSO) to find the optimal medium for your specific substrate and catalyst system. |
| Incorrect Base | The base plays a critical role, particularly in cross-coupling reactions. The strength and type of base (e.g., K₃PO₄, Cs₂CO₃, Et₃N) can dramatically affect the outcome. A base screen is often necessary for optimization.[1][5] |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction over a longer time course using TLC or LC-MS.[3] If the reaction stalls, consider increasing the temperature incrementally. |
| Poor Starting Material Purity | Impurities in the this compound or the coupling partner can inhibit the catalyst or introduce side reactions. If purity is questionable, purify the starting materials before use.[4] |
Problem 2: Formation of Multiple Side Products
| Possible Cause | Recommended Solution & Explanation |
| Di-substitution at 2-Amino Group | If your electrophile is highly reactive (e.g., a small alkyl halide), you may see double substitution on the 2-amino nitrogen. Use a 1:1 stoichiometry of reactants and add the electrophile slowly to the reaction mixture to minimize this. |
| Reaction at N3 Position | Although less nucleophilic than the 2-amino group, the N3 ring nitrogen can sometimes participate in side reactions under harsh conditions. Using milder reaction conditions (lower temperature, less aggressive base) can improve selectivity for the desired 2-amino derivatization. |
| Degradation of Product/Starting Material | High reaction temperatures or prolonged reaction times can lead to the degradation of sensitive functional groups. Run the reaction at the lowest effective temperature and monitor closely to avoid over-running it.[6] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution & Explanation |
| Similar Polarity of Product and Impurities | If the product and starting materials have similar polarities, separation by standard column chromatography can be challenging.[4] Try different solvent systems (e.g., switching from ethyl acetate/hexane to DCM/methanol) or use a different stationary phase. |
| Persistent Colored Impurities | Oxidation can lead to highly colored impurities that are difficult to remove.[4] Treat a solution of the crude product with activated carbon, then filter through celite before proceeding with crystallization or chromatography.[4] |
| Product is a Basic Compound | Benzimidazoles are basic. This property can be exploited for purification using an acid-base extraction. Dissolve the crude mixture in an organic solvent (like DCM or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1N HCl). The desired product will move to the aqueous layer. Then, neutralize the aqueous layer with a base to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[4] |
Optimization Data for Analogous Systems
The following tables summarize reaction conditions reported for the derivatization of similar 2-aminobenzimidazole systems. These should be used as a starting point for optimizing your specific reaction.
Table 1: N-Arylation Reaction Conditions for 2-Aminobenzimidazoles
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Notes |
| Pd₂(dba)₃ | Biaryl Phosphine (e.g., XPhos) | K₃PO₄ | Toluene or Dioxane | 80-110 | Palladium-catalyzed Buchwald-Hartwig amination. Highly selective for the 2-amino group.[1] |
| CuI | N,N'-dimethylethylenediamine | Cs₂CO₃ | Dioxane or DMF | 100-120 | Copper-catalyzed Ullmann condensation. Can be selective for the ring nitrogen, but with N1 blocked, it will target the 2-amino group.[1] |
| Cu(OAc)₂·H₂O | None (or TMEDA) | Et₃N / TMEDA | DCM/MeOH/H₂O | Room Temp | A milder, copper-catalyzed method for N-arylation using aryl boronic acids (Chan-Lam coupling).[5] |
Table 2: Amide Coupling Conditions for 2-Aminobenzimidazoles
| Coupling Reagent | Base | Solvent | Temp (°C) | Notes |
| HATU | DIPEA | DMF | 20-30 | Standard conditions for coupling a carboxylic acid to the 2-amino group. Reaction is typically stirred for 12-16 hours.[3] |
| DCC / HOBt | TEA | THF | 25-35 | An alternative, classic method for amide bond formation.[3] |
| Acyl Chloride | Pyridine or Et₃N | DCM or THF | 0-25 | A direct method if the corresponding acyl chloride is available and stable. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted for this compound and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv), and the phosphine ligand (e.g., XPhos, 0.02 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene, 10 mL per mmol of starting material) and the base (e.g., K₃PO₄, 2.0 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC, typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and base.
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Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired N-aryl derivative.
Visualized Workflows and Logic
Caption: A decision tree for troubleshooting low product yield.
Caption: A general workflow for optimizing reaction conditions.
Caption: Simplified pathway for Buchwald-Hartwig N-arylation.
References
Technical Support Center: Overcoming Off-Target Effects of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the investigational compound 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine. Given its benzimidazole scaffold, a common feature in kinase inhibitors, this guide addresses potential off-target effects related to kinase activity.[1][2] We provide troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these unintended interactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[3] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where an observed phenotype may be erroneously attributed to the on-target effect.[3] Furthermore, off-target binding can result in cellular toxicity or misleading results in preclinical studies.[3] For a compound like this compound, which possesses a benzimidazole core often found in kinase inhibitors, a primary concern is the unintended inhibition of other kinases.[1][2]
Q2: My cells are showing unexpected toxicity or a phenotype inconsistent with inhibiting the intended target. How can I determine if this is due to an off-target effect of this compound?
A2: A multi-step approach is recommended to investigate potential off-target effects.[3] A primary and crucial step is to perform a kinome-wide selectivity screen to identify other kinases that your compound might be inhibiting.[3] Additionally, employing a structurally unrelated inhibitor for the same target can help. If both compounds produce the same phenotype, it is more likely an on-target effect. Conversely, using a close chemical analog of this compound that is inactive against the intended target can serve as a negative control; if the phenotype disappears with the inactive analog, it points towards an on-target effect.[3] Genetic approaches, such as siRNA or CRISPR-Cas9 knockdown of the intended target, are also powerful tools. If the phenotype persists after target knockdown, it strongly suggests an off-target mechanism.[3][4]
Q3: What initial steps can I take to minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound, as determined by a dose-response curve for your specific assay. Also, ensure the compound's purity and stability in your experimental media to avoid effects from contaminants or degradation products.[3] When possible, cross-validate your findings using alternative methods, such as genetic tools or structurally different inhibitors targeting the same protein.[3]
Troubleshooting Guide
Problem 1: Inconsistent or Unexplained Phenotypic Results
Your experiment yields a cellular phenotype that is not consistent with the known function of the intended target of this compound.
Possible Cause: The compound is hitting one or more off-target kinases, leading to the activation or inhibition of alternative signaling pathways.[3]
Troubleshooting Steps:
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Perform a Kinome-Wide Selectivity Screen: This will provide a broad overview of which other kinases are inhibited by this compound and at what concentrations.[5]
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Validate Off-Target Engagement in Cells: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to confirm that the compound engages with the identified off-target kinases within a cellular context.[6]
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Analyze Downstream Signaling: Once off-targets are confirmed, use techniques like Western blotting or phospho-proteomics to investigate the downstream signaling pathways affected by the off-target interactions.
Hypothetical Kinase Selectivity Profile for this compound
| Target | IC50 (nM) | Target Family | Notes |
| Primary Target Kinase (PTK) | 50 | Tyrosine Kinase | Intended Target |
| Off-Target Kinase A (OTK-A) | 250 | Serine/Threonine Kinase | 5-fold less potent than on-target |
| Off-Target Kinase B (OTK-B) | 800 | Tyrosine Kinase | 16-fold less potent than on-target |
| Off-Target Kinase C (OTK-C) | >10,000 | Serine/Threonine Kinase | Negligible activity |
Problem 2: Observed Cellular Toxicity at Effective Concentrations
You observe significant cytotoxicity in your cell line at concentrations required to inhibit the primary target.
Possible Cause: The observed toxicity may be due to the inhibition of an off-target kinase that is essential for cell survival.
Troubleshooting Steps:
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Compare IC50 for Target Inhibition vs. Cytotoxicity: Generate a dose-response curve for both the inhibition of your primary target and cellular viability (e.g., using an MTT or CellTiter-Glo® assay). A narrow window between efficacy and toxicity suggests a potential off-target issue.
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Test Structurally Different Inhibitors: If other inhibitors targeting the same protein do not exhibit similar toxicity, it is more likely an off-target effect of this compound.[3]
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Rescue Experiment: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase to see if it alleviates the toxicity.
Detailed Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service
Kinase selectivity profiling is a critical step to understand the off-target effects of your compound.[5][7]
Methodology:
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Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).
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Service Provider Selection: Choose a reputable contract research organization (CRO) that offers kinome-wide screening panels (e.g., Eurofins, Promega, Reaction Biology).
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Assay Format: Typically, these services use in vitro radiometric or fluorescence-based assays to measure the ability of your compound to inhibit the enzymatic activity of a large panel of purified kinases.[8]
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Data Analysis: The service will provide a report detailing the percent inhibition of each kinase at a given concentration or IC50 values for the most potently inhibited kinases. This data is crucial for identifying potential off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to validate if a compound binds to its target in a cellular environment.
Methodology:
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Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control (e.g., DMSO).
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Heating: Heat the cell lysates at a range of temperatures. Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
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Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Key Concepts
Caption: Hypothetical signaling pathway illustrating on- and off-target effects.
Caption: Workflow for identifying and validating off-target effects.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing and handling 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound exhibits moderate solubility in water, which can be enhanced by forming its hydrochloride salt. It shows favorable solubility in polar organic solvents.[1] The addition of substituents to the benzimidazole ring can significantly impact properties like solubility in organic and polar solvents.[2]
Q2: How should I prepare a stock solution of this compound?
A2: For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a commonly recommended solvent. It is a powerful organic solvent capable of dissolving many poorly soluble compounds intended for biological assays.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue when the concentration of the compound exceeds its solubility limit in the aqueous buffer. Here are several strategies to address this:
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Reduce Final DMSO Concentration: Aim for the lowest effective concentration of your compound to minimize the required DMSO volume.
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Use Co-solvents: Introducing a water-miscible organic co-solvent into your final assay buffer can increase the compound's solubility.
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Adjust pH: The benzimidazole structure contains basic nitrogen atoms, making its solubility pH-dependent. Adjusting the buffer pH may improve solubility.[3] As a weak base, this compound is likely more soluble at a lower (more acidic) pH where the imidazole nitrogens can be protonated.[3]
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Gentle Warming: Gently warming the solution to 37°C may help redissolve the precipitate.[3]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For long-term stability, it is recommended to store working solutions at -20°C or -80°C.[4] It is also advisable to prepare fresh standard working solutions monthly to ensure accuracy in experiments.[4]
Q5: What is the thermal stability of this compound?
A5: The compound demonstrates excellent thermal stability under normal conditions, with a melting point of 232-233°C.[1] Studies on related benzimidazole compounds show that these structures generally maintain stability at temperatures exceeding 200°C.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Compound concentration exceeds solubility limit. | - Lower the final concentration of the compound.- Introduce a co-solvent (e.g., ethanol, methanol) to the buffer.- Adjust the pH of the buffer to a more acidic range.- Gently warm the solution. |
| Degradation of Stock Solution Over Time | Instability at room temperature or in light. | - Store stock solutions at -20°C or -80°C in the dark.[4]- Prepare fresh solutions monthly.[4]- Avoid repeated freeze-thaw cycles. |
| Inconsistent Experimental Results | Inaccurate solution concentration due to degradation or precipitation. | - Visually inspect solutions for any precipitate before use.- Prepare fresh dilutions for each experiment from a stable stock.- Confirm compound integrity using analytical methods like HPLC if inconsistencies persist. |
| Difficulty Dissolving the Compound | Low intrinsic solubility in the chosen solvent. | - For aqueous solutions, consider converting to a hydrochloride salt to improve solubility.[1]- Use a strong polar organic solvent like DMSO for initial stock preparation.- Utilize sonication to aid dissolution. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₃ | [1] |
| Molecular Weight | 161.20 g/mol | [5] |
| Melting Point | 232-233°C | [1] |
| pKa (imidazole nitrogen) | ~7.27 ± 0.10 | [1] |
| LogP | ~1.7 ± 0.2 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, this would be 1.612 mg.
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Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
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Dissolution: Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution to 37°C for 10-15 minutes and vortex again.[3] Visually inspect to ensure no solid particles remain.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
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Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH as needed. If precipitation is an issue, consider preparing a series of buffers with varying pH values (e.g., 5.5, 6.5, 7.4) to test for optimal solubility.[3]
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Dilution: Serially dilute the 10 mM DMSO stock solution into the prepared buffer to achieve the desired final concentration. Ensure the final DMSO concentration in the assay is kept to a minimum (typically <1%) and is consistent across all samples, including controls.
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Observation: After dilution, visually inspect the working solution for any signs of precipitation. If cloudiness or solid particles appear, refer to the troubleshooting guide.
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Immediate Use: It is recommended to use the freshly prepared aqueous working solutions immediately for experiments to minimize the risk of degradation or precipitation over time.
Visualizations
References
- 1. Buy this compound | 39860-12-3 [smolecule.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N-Dimethyl-1H-benzimidazol-2-amine | C9H11N3 | CID 17846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Issue 1: Low Overall Yield After Purification
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Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve it?
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Answer: Low yield is a common problem that can stem from various stages of the experimental process. Consider the following points for troubleshooting:
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Incomplete Reaction: The synthesis may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before proceeding to the workup.
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Product Loss During Workup: Benzimidazole derivatives can exhibit partial solubility in the aqueous phase.[1] Significant product loss can occur during aqueous washes or extractions. To mitigate this, consider back-extracting the aqueous layers with a suitable organic solvent to recover any dissolved product.[1]
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Recrystallization Issues: Using an excessive volume of solvent during recrystallization will result in a portion of your product remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required to fully dissolve the crude product. Cooling the solution too rapidly can also trap impurities and reduce the yield of pure crystals.
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Issue 2: Product is Highly Colored
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Question: My purified product has a persistent off-white to light brown color. What causes this and how can I obtain a colorless product?[2]
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Answer: The coloration in benzimidazole derivatives, particularly those with amine groups, is often due to the formation of colored oxidation products or the presence of persistent impurities.[3]
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Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[3] Use about 1-5% charcoal by weight relative to your crude product. After a brief boiling period, the charcoal is removed by hot filtration through a fluted filter paper or a pad of celite. Be aware that excessive charcoal can also adsorb your desired product, leading to a lower yield.[3]
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Inert Atmosphere: To prevent oxidation, especially during heating steps, perform the procedures under an inert atmosphere, such as nitrogen or argon.[3]
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Reducing Agents: In some instances, adding a small quantity of a mild reducing agent like sodium dithionite (Na₂S₂O₄) during the aqueous workup can help reduce oxidized impurities.[3]
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Issue 3: Purity Does Not Improve After Recrystallization
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Question: I have performed recrystallization, but TLC analysis shows that the purity of my this compound has not significantly improved. What should I do?
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Answer: This typically indicates a suboptimal solvent system or the presence of impurities with solubility characteristics very similar to the product.
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Solvent Screening: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[3] Test a variety of solvents with different polarities. For benzimidazoles, common solvents include methanol/water, ethanol, or ethyl acetate/hexane mixtures.[3]
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Slow Cooling: Ensure the saturated solution cools down slowly to room temperature to allow for the formation of pure crystals. Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize precipitation.[3]
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Consider Column Chromatography: If recrystallization proves ineffective, column chromatography is the recommended alternative.[3] This technique separates compounds based on their differential adsorption to a stationary phase, which is often more effective for separating impurities with similar solubilities.[3]
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Issue 4: Streaking on TLC During Column Chromatography
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Question: When I run a TLC or perform column chromatography, my compound streaks instead of forming a defined spot. Why is this happening?
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Answer: Streaking is a frequent issue when working with amines on silica gel.[4] The basic amine group can interact strongly with the acidic silica gel, leading to poor separation and tailing spots.
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Basic Modifier: To resolve this, add a small amount of a basic modifier to your mobile phase (eluent).[4] Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia solution to the eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) will neutralize the acidic sites on the silica gel and result in sharper, well-defined spots and peaks.[4]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between recrystallization and column chromatography for purification?
A1: The choice depends on several factors:
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Recrystallization is generally faster and more economical for larger quantities. It is most effective for removing small amounts of impurities that have a significantly different solubility profile from your product.[3]
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Column Chromatography is superior for separating complex mixtures, isomers, or impurities with solubilities similar to the product.[3][5] It is the preferred method for achieving very high purity, especially on a small to medium scale.[3]
Q2: What are the best methods to assess the purity of the final product?
A2: A combination of methods is recommended for a thorough assessment of purity:
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Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.
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Melting Point Analysis: A pure crystalline solid will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to be depressed and to occur over a broader range.
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Spectroscopic Analysis:
-
NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy can confirm the structure and identify the presence of impurities.
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LC-MS: Liquid Chromatography-Mass Spectrometry can provide a quantitative measure of purity and confirm the molecular weight of the compound.
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Q3: What are the recommended storage conditions for this compound?
A3: To maintain its stability, the compound should be stored in a dark place, under an inert atmosphere, and at room temperature.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₃ | [2] |
| Molecular Weight | 161.20 g/mol | [2] |
| Appearance | Off-white to light brown crystalline solid | [2] |
| CAS Number | 39860-12-3 | [2] |
| LogP | ~1.7 ± 0.2 | [2] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Moderate solubility | [2] |
| Polar Organic Solvents | Favorable solubility | [2] |
| Methanol/Water | Good for recrystallization |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound. A methanol/water solvent system is often effective for benzimidazole derivatives.
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Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a stir bar. Add the minimum amount of hot methanol to completely dissolve the solid at reflux temperature.
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Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the mixture back to a boil for 5-10 minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
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Crystallization: To the hot, clear filtrate, add water dropwise until the solution becomes persistently turbid. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol/water mixture. Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for achieving high purity on a small to medium scale.
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Stationary Phase and Eluent Selection: Use silica gel (230-400 mesh) as the stationary phase. A good starting mobile phase (eluent) is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexane.[3][5] Due to the basic nature of the compound, add 0.5-1% triethylamine to the eluent to prevent streaking.[4] Determine the optimal eluent ratio using TLC.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
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Elution: Begin elution with the mobile phase. If using a gradient, start with a less polar mixture (e.g., 100% DCM or 10% EtOAc in Hexane) and gradually increase the polarity (e.g., by slowly increasing the percentage of MeOH or EtOAc).
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Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for a failed purification attempt.
References
common pitfalls in experiments with 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
Welcome to the technical support center for 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is an organic compound with a benzimidazole core. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₃ | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| CAS Number | 39860-12-3 | [1] |
| LogP | ~1.7 ± 0.2 | [1] |
| Polar Surface Area | 54.7 Ų | [1] |
| Appearance | Typically an off-white to light brown solid |
Q2: What are the primary safety precautions to take when handling this compound?
A2: As with any chemical, proper safety protocols should be followed. This includes:
-
Handling the compound in a well-ventilated area or a chemical fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Storing the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.
Q3: In which solvents is this compound soluble?
A3: The compound exhibits moderate solubility in water, which can be enhanced by forming its hydrochloride salt. It generally shows good solubility in polar organic solvents. For biological assays, it is common to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[2]
Q4: What are the potential biological activities of this compound?
A4: Research indicates that this compound and related benzimidazole derivatives have a range of potential biological activities, including:
-
Antimicrobial properties
-
Anticancer activity[1]
-
Enzyme inhibition, particularly as kinase inhibitors[1][3][4][5]
Troubleshooting Guides
Synthesis and Purification
Issue 1: Low yield or incomplete reaction during synthesis.
-
Potential Cause: Benzimidazole synthesis can be sensitive to reaction conditions. Common methods involve the condensation of a substituted o-phenylenediamine with cyanogen bromide or a similar reagent. Incomplete reactions can result from insufficient heating, incorrect stoichiometry, or inactivation of reagents.
-
Troubleshooting Steps:
-
Optimize Temperature: Ensure the reaction is heated to the appropriate temperature as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Check Reagent Quality: Use high-purity starting materials. Moisture can be detrimental to some of the reagents used.
-
Inert Atmosphere: For some synthetic routes, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve yield.
-
Issue 2: The purified compound is colored (e.g., brown or yellow).
-
Potential Cause: Aromatic amines are susceptible to oxidation, which can lead to colored impurities. Trace metal impurities from reagents or reaction vessels can catalyze this oxidation.
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use with caution as it can also adsorb the product.
-
Use of Reducing Agents: A small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) can be added during the workup to reduce oxidized impurities.
-
Purification via Column Chromatography: This is often the most effective method for removing colored impurities. A typical mobile phase could be a gradient of methanol in dichloromethane.[6]
-
Issue 3: Difficulty in purifying the crude product by recrystallization.
-
Potential Cause: The crude product may contain impurities with similar solubility profiles to the desired compound.
-
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents and solvent mixtures to find an optimal system where the compound is soluble when hot but sparingly soluble when cold.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of purer crystals.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the recommended alternative.[6]
-
Biological Assays
Issue 4: Compound precipitates in aqueous assay buffer.
-
Potential Cause: The compound has low aqueous solubility and "crashes out" when the DMSO stock solution is diluted into the aqueous buffer.[2]
-
Troubleshooting Steps:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible (ideally ≤ 0.5% for cell-based assays) and ensure it is consistent across all wells.[2] Run a DMSO tolerance control for your specific assay.
-
Use Co-solvents: Introduce a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) into the final assay buffer to increase solubility.
-
Adjust pH: The benzimidazole core contains basic nitrogen atoms, making the compound's solubility pH-dependent. Adjusting the buffer pH may improve solubility.[2]
-
Sonication: Briefly sonicating the final assay plate after compound addition can help to dissolve small precipitates.
-
Issue 5: Inconsistent results in kinase inhibition assays.
-
Potential Cause: Benzimidazole derivatives can interact with various components of an assay, leading to artifacts.
-
Troubleshooting Steps:
-
Check for Assay Interference: Run control experiments to check for non-specific inhibition or interference with the detection method (e.g., fluorescence quenching).
-
ATP Concentration: If performing an ATP-competitive kinase assay, ensure the ATP concentration is well-defined and consistent, as the apparent IC50 will be dependent on it.
-
Compound Stability: Assess the stability of the compound in the assay buffer over the time course of the experiment.
-
Experimental Protocols
Protocol 1: General Method for Synthesis of 2-Aminobenzimidazoles
This is a generalized procedure; specific conditions may need optimization.
-
Reaction Setup: To a solution of the appropriate o-phenylenediamine in a suitable solvent (e.g., ethanol), add a slight excess of cyanogen bromide dissolved in the same solvent.
-
Reaction: Stir the mixture at reflux for several hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture and neutralize with a base (e.g., aqueous ammonia).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]
Protocol 2: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of dichloromethane and methanol).
-
Column Packing: Pack a chromatography column with the silica slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with an appropriate solvent gradient (e.g., increasing the percentage of methanol in dichloromethane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[8]
Visualizations
Caption: General workflow for synthesis, purification, and analysis.
Caption: Decision tree for resolving solubility issues.
Caption: Potential mechanism of action in a kinase signaling pathway.
References
- 1. Buy this compound | 39860-12-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine, a compound that may exhibit challenges with aqueous solubility and absorption.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
The primary challenges are typically low aqueous solubility and potentially extensive first-pass metabolism. Poor solubility can limit the dissolution rate in the gastrointestinal tract, which is a prerequisite for absorption. First-pass metabolism in the gut wall and liver can degrade the compound before it reaches systemic circulation.
Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like this?
Common strategies include:
-
Salt Formation: Creating a salt of the parent compound to improve solubility and dissolution rate.
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), which can enhance solubility and lymphatic uptake.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to increase its dissolution rate and apparent solubility.
-
Nanoparticle Engineering: Reducing the particle size to the nanometer range to increase the surface area available for dissolution.
Q3: How do I select the most appropriate bioavailability enhancement strategy?
The choice of strategy depends on the physicochemical properties of this compound. A decision tree can guide this selection process.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
Issue 1: Poor in vitro dissolution of the formulated drug.
| Potential Cause | Troubleshooting Step |
| Incorrect Excipient Selection | Screen different polymers for solid dispersions or different oils/surfactants for SEDDS. Ensure compatibility and solubilizing capacity for the compound. |
| Drug Recrystallization | In solid dispersions, increase the polymer-to-drug ratio. For nanoparticles, ensure the stabilizer is at an optimal concentration. |
| Inadequate Formulation Process | Optimize process parameters. For hot melt extrusion, adjust temperature and screw speed. For SEDDS, ensure homogeneity of the mixture. |
| Inappropriate Dissolution Medium | Use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the gastrointestinal environment more closely than simple buffers. |
Issue 2: High variability in in vivo pharmacokinetic data.
| Potential Cause | Troubleshooting Step |
| Food Effect | The presence of food can significantly alter the absorption of lipid-based formulations. Conduct pharmacokinetic studies in both fed and fasted states to quantify the food effect. |
| Formulation Instability | Assess the physical and chemical stability of the formulation under storage conditions. For SEDDS, check for signs of phase separation or drug precipitation. |
| Inconsistent Dosing | Ensure accurate and consistent administration of the formulation to all animal subjects. For oral gavage, verify the technique and volume. |
| Genetic Polymorphism in Animal Models | Consider that variations in metabolic enzymes (e.g., cytochrome P450s) among animals can lead to high variability. Use a larger group of animals or a more homogenous strain. |
Quantitative Data Summary
The following table presents a hypothetical comparison of pharmacokinetic parameters for this compound in different formulations following oral administration in rats.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 150 ± 35 | 2.0 | 750 ± 180 | 100 |
| Salt Form (Hydrochloride) | 10 | 320 ± 60 | 1.5 | 1800 ± 350 | 240 |
| Amorphous Solid Dispersion | 10 | 650 ± 120 | 1.0 | 4100 ± 750 | 547 |
| SEDDS Formulation | 10 | 800 ± 150 | 0.75 | 5250 ± 980 | 700 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Hot Melt Extrusion
-
Blending: Dry blend this compound with a suitable polymer (e.g., Soluplus®) in a 1:3 drug-to-polymer ratio using a V-blender for 15 minutes.
-
Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperatures to a gradient (e.g., 80°C to 150°C) to ensure melting and mixing without thermal degradation. Set the screw speed to 100 RPM.
-
Cooling and Milling: Collect the extrudate on a cooling belt. Mill the cooled extrudate into a fine powder using a cryogenic mill.
-
Characterization: Analyze the resulting powder for its amorphous nature using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
Caption: Workflow for preparing an amorphous solid dispersion.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol P).
-
Formulation: Based on solubility data, prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in a 4:4:2 ratio.
-
Drug Loading: Add the drug to the excipient mixture and stir continuously with gentle heating (e.g., 40°C) until a clear, homogenous solution is formed.
-
Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of distilled water in a glass beaker with gentle agitation. The formulation should rapidly form a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Characterize the resulting emulsion for droplet size and polydispersity index using a dynamic light scattering instrument.
Signaling and Absorption Pathway Visualization
The absorption of a formulated drug like this compound from a SEDDS formulation involves several key steps from administration to reaching systemic circulation.
Caption: Potential absorption pathway for a SEDDS formulation.
Technical Support Center: Managing Cytotoxicity of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine. The information aims to help users manage and reduce the cytotoxicity of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
This compound is a heterocyclic organic compound belonging to the benzimidazole class. Compounds in this class are known for their broad range of biological activities, including potential anticancer and antimicrobial properties.[1] This inherent biological activity is also the source of its cytotoxicity, as it can interfere with essential cellular processes in both target (e.g., cancer) and non-target cells. The exact mechanism of cytotoxicity for this specific compound is not extensively documented in publicly available literature, but related benzimidazole derivatives have been shown to induce apoptosis (programmed cell death) and inhibit cell cycle progression.[2][3]
Q2: I am observing high levels of cytotoxicity in my cell culture experiments. What are the common causes?
High cytotoxicity can stem from several factors:
-
Compound Concentration: The concentration of the compound may be too high for the specific cell line being used.
-
Solvent Toxicity: The solvent used to dissolve the compound, commonly dimethyl sulfoxide (DMSO), can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration below 0.5% (v/v).[4]
-
Compound Stability: The compound may degrade in the cell culture medium over time, leading to the formation of more toxic byproducts.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds.
-
Contamination: Microbial contamination in the cell culture can also lead to cell death.
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
Several strategies can be employed to mitigate cytotoxicity:
-
Dose-Response Optimization: Conduct a dose-response experiment to determine the optimal concentration range that elicits the desired biological effect with minimal cytotoxicity.
-
Time-Course Analysis: Perform a time-course experiment to identify the optimal incubation time.
-
Use of Cytoprotective Agents: Co-administration of antioxidants, such as N-acetylcysteine, may reduce cytotoxicity if it is mediated by oxidative stress.[5]
-
Formulation Strategies: For benzimidazole derivatives with poor aqueous solubility, formulation with agents like cyclodextrins can improve solubility and potentially modulate biological activity and reduce precipitation-induced cytotoxicity.[1]
-
Serum Concentration: The concentration of fetal bovine serum (FBS) in the culture medium can sometimes influence compound activity and cytotoxicity. Ensure consistency in serum concentration across experiments.
Q4: What are the typical IC50 values for benzimidazole derivatives?
| Benzimidazole Derivative Class | Cell Line Panel | Reported IC50/GI50 Range (µM) |
| bis-benzimidazoles | 22 human cancer cell lines | <0.01 - 99.5[6] |
| Substituted 1H-benzo[d]imidazole | Various cancer cell lines | 7.82 - 10.21[2][7] |
| Novel benzimidazole derivatives | T98G, PC3, MCF-7, H69AR | 25.2 - 88.2 µg/mL[3] |
This table presents a summary of reported cytotoxicity data for various benzimidazole derivatives to provide a comparative context. Specific values for this compound may differ.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes:
-
Inconsistent cell seeding density.
-
Variation in compound concentration between wells.
-
Edge effects in the multi-well plate.
-
Inconsistent incubation times.
-
Pipetting errors.
Solutions:
-
Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.
-
Prepare a master mix of the compound at the highest concentration and then perform serial dilutions.
-
Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
-
Standardize all incubation times precisely.
-
Calibrate pipettes regularly and use proper pipetting techniques.
Issue 2: Compound Precipitation in Cell Culture Medium
Possible Causes:
-
Poor aqueous solubility of the compound.
-
High compound concentration exceeding its solubility limit.
-
Interaction with components of the culture medium.
Solutions:
-
Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it further in the medium to the final working concentration.
-
Consider using formulation aids like cyclodextrins to enhance solubility.[1]
-
Visually inspect the medium for any signs of precipitation before and after adding it to the cells.
-
Perform a solubility test of the compound in the cell culture medium prior to the experiment.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: Workflow for cytotoxicity assessment and mitigation.
Potential Signaling Pathways Affected by Benzimidazole Derivatives
Caption: Potential signaling pathways affected by benzimidazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor cytotoxicity of novel bis-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
analytical challenges in the characterization of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
Frequently Asked Questions (HPLC)
Q1: Why am I observing significant peak tailing for this compound on a standard C18 column?
A1: Peak tailing is a common issue for basic compounds like 2-aminobenzimidazoles.[1] The primary causes are strong interactions between the basic amine functional groups and acidic residual silanol groups on the silica-based stationary phase.[1][2] This leads to a non-ideal chromatographic peak shape.
Q2: How can I improve the peak shape in my HPLC analysis?
A2: There are several strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a pH that is approximately 2 units below the pKa of the analyte. This ensures the compound is consistently in its protonated form, minimizing secondary interactions.
-
Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.[3]
-
Alternative Stationary Phases: Consider using a C8 column, which is less retentive and can sometimes provide better peak shapes for basic compounds.[4] Alternatively, columns with base-deactivated silica or a different stationary phase chemistry (e.g., polymer-based) can be effective.
-
Column Temperature: Increasing the column temperature (e.g., to 30-40 °C) can improve peak symmetry and reduce retention time, but be mindful of analyte stability.[5]
Q3: What are typical starting conditions for developing an HPLC method for this compound?
A3: A good starting point is a reversed-phase method using a C8 or modern base-deactivated C18 column. A gradient elution with a buffered aqueous phase (e.g., 20 mM ammonium acetate or phosphate buffer, pH adjusted to 4.5) and an organic modifier like acetonitrile or methanol is recommended.[4]
Troubleshooting Guide: HPLC Peak Shape Issues
| Issue | Possible Cause | Troubleshooting Step | Rationale |
| Peak Tailing | Secondary interactions with stationary phase silanols. | Add a modifier like 0.1% trifluoroacetic acid (TFA) or triethylamine (TEA) to the mobile phase. Adjust mobile phase pH. | Modifiers mask active silanol sites.[3] Proper pH ensures a consistent ionization state of the analyte. |
| Column Overload. | Reduce the injection volume or dilute the sample. | Exceeding the column's loading capacity leads to peak distortion.[6] | |
| Column bed deterioration. | Use a guard column. If the problem persists, replace the analytical column. | A void or channel at the head of the column can cause peak splitting and tailing.[6] | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition. | This ensures the sample is properly focused on the column head at the start of the injection.[7] |
| High analyte concentration. | Dilute the sample. | Overloading the column can lead to non-linear isotherm behavior and fronting peaks.[6] | |
| Split Peaks | Partially clogged frit or column void. | Reverse-flush the column (if permitted by the manufacturer). Replace the column if the issue persists. | Obstructions or voids in the column create multiple paths for the analyte, resulting in split peaks.[6] |
| Sample dissolved in an incompatible solvent. | Ensure the sample is fully dissolved in the mobile phase. | Analyte precipitation on the column can lead to peak splitting. |
Experimental Protocol: Example HPLC Method
This protocol is a representative method and may require optimization.
-
Objective: To determine the purity of a synthesized this compound sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C8 (e.g., 150 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase A: 0.05% orthophosphoric acid in water, adjusted to pH 4.5 with 15% sodium hydroxide.[4]
-
Mobile Phase B: Acetonitrile
-
Gradient: 80% A to 50% A over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Quantitative Data: Example HPLC Purity Analysis
| Compound | Retention Time (min) | Area (%) | Tailing Factor |
| 4-Methyl-1,2-phenylenediamine (Impurity) | 3.5 | 0.25 | 1.2 |
| This compound | 8.2 | 99.5 | 1.1 |
| Unidentified Impurity 1 | 9.8 | 0.15 | 1.3 |
| Unidentified Impurity 2 | 11.2 | 0.10 | 1.2 |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Frequently Asked Questions (GC-MS)
Q1: Can I analyze this compound directly by GC-MS?
A1: Direct GC-MS analysis of this compound is challenging. Its high polarity due to the primary amine and imidazole ring can lead to poor peak shape (tailing), low volatility, and adsorption onto active sites within the GC system (e.g., injector liner, column).[8][9]
Q2: What is derivatization and why is it recommended for this compound?
A2: Derivatization is a chemical reaction that converts a polar compound into a less polar, more volatile, and more thermally stable derivative.[8] For this compound, derivatizing the amine group is highly recommended to improve chromatographic performance and achieve reliable quantification.[10]
Q3: Which derivatization reagent should I use?
A3: Silylation is a common and effective method for primary amines. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used to replace the active hydrogens on the amine group with a trimethylsilyl (TMS) group.[8][11] Acylation with reagents like trifluoroacetic anhydride (TFAA) is another viable option.[8]
Troubleshooting Guide: GC-MS Derivatization
| Issue | Possible Cause | Troubleshooting Step | Rationale |
| Low or no product peak | Incomplete derivatization reaction. | Increase reaction temperature or time. Ensure anhydrous conditions. Use a catalyst (e.g., 1% TMCS with BSTFA). | The reaction may be kinetically slow or inhibited by moisture.[8] |
| Degradation of the derivative. | Check injector temperature. Ensure the derivative is analyzed promptly after preparation. | Derivatives can be sensitive to heat or moisture. | |
| Multiple derivative peaks | Formation of mono- and di-silylated products. | Drive the reaction to completion by using an excess of the silylating reagent and optimizing reaction conditions. | The primary amine has two active hydrogens, both of which can be derivatized. Incomplete reaction can yield a mixture. |
| Poor peak shape (tailing) | Residual underivatized analyte. | Re-optimize the derivatization procedure to ensure complete reaction. | Any remaining polar starting material will exhibit poor chromatography.[8] |
| Active sites in the GC system. | Use a deactivated injector liner. Condition the column properly. | Active sites can cause adsorption even for derivatized compounds. |
Experimental Protocol: Example Silylation for GC-MS
This protocol is a representative method and may require optimization.[8]
-
Objective: To prepare a TMS derivative of this compound for GC-MS analysis.
-
Procedure:
-
Evaporate a sample solution containing the analyte to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to the dried residue.
-
Add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
-
Quantitative Data: Predicted GC-MS Ions for TMS-Derivative
| Analyte | Derivative | Expected Retention Index | Parent Ion (M+) m/z | Major Fragment Ions m/z |
| This compound | Bis(trimethylsilyl) | ~1800-2000 | 305 | 290 (M-15), 218 (M-87), 73 |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (NMR)
Q1: Why do some signals in the 13C NMR spectrum appear broad or as averaged pairs?
A1: This is likely due to prototropic tautomerism, a common phenomenon in N-unsubstituted benzimidazoles.[12][13] The proton on the imidazole nitrogen can rapidly exchange between the two nitrogen atoms. If this exchange is fast on the NMR timescale, the pairs of carbons that would be distinct in a single tautomer (e.g., C4/C7 and C5/C6) will be observed as a single, averaged signal.[14]
Q2: How can I confirm the presence of tautomerism?
A2: The rate of tautomeric exchange is often dependent on the solvent and temperature.
-
Solvent Effects: In nonpolar solvents like CDCl3, the exchange is typically fast, leading to averaged signals. In polar, hydrogen-bond-accepting solvents like DMSO-d6, the exchange can be slowed, sometimes allowing for the resolution of distinct signals for each tautomer.[14][15]
-
Low-Temperature NMR: Acquiring spectra at lower temperatures can slow the exchange rate sufficiently to resolve the signals of the individual tautomers.[16]
Q3: I am having trouble assigning the aromatic protons. What should I do?
A3: The aromatic region can be complex. Use 2D NMR techniques like COSY (to identify coupled proton systems) and HSQC/HMBC (to correlate protons to their attached carbons) for unambiguous assignment. The expected pattern for the 1,5-dimethyl substitution would be three aromatic protons: two ortho-coupled protons and one isolated singlet.
Quantitative Data: Predicted 1H and 13C NMR Chemical Shifts
(Predicted values in DMSO-d6, based on similar structures. Actual values may vary.)[17][18]
| Assignment | Predicted 1H δ (ppm) | Predicted 13C δ (ppm) | Notes |
| N1-CH3 | ~3.6 | ~30 | |
| C5-CH3 | ~2.4 | ~21 | |
| NH2 | ~6.0 (broad) | - | Chemical shift and line shape are highly dependent on concentration and solvent. |
| H4 | ~7.2 (s) | ~115 | |
| H6 | ~6.9 (d) | ~123 | Coupled to H7. |
| H7 | ~7.3 (d) | ~110 | Coupled to H6. |
| C2 | - | ~155 | |
| C3a | - | ~138 | May be averaged with C7a due to tautomerism. |
| C4 | - | ~115 | May be averaged with C7. |
| C5 | - | ~131 | May be averaged with C6. |
| C6 | - | ~123 | May be averaged with C5. |
| C7 | - | ~110 | May be averaged with C4. |
| C7a | - | ~142* | May be averaged with C3a. |
| Note: Aromatic carbon signals may appear as averaged pairs if tautomeric exchange is fast. |
Section 4: Mass Spectrometry (MS)
Frequently Asked Questions (MS)
Q1: What is the expected molecular ion for this compound in ESI-MS?
A1: In positive ion mode Electrospray Ionization (ESI), the compound is expected to be readily protonated. You should look for the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 162.11.
Q2: What are the likely fragmentation patterns in MS/MS?
A2: Based on the fragmentation of similar benzimidazoles, the primary fragmentation pathways are likely to involve the imidazole ring and its substituents.[19]
-
Loss of methyl radical: A common fragmentation for methylated compounds, leading to an [M+H - 15]+ ion.
-
Cleavage of the exocyclic C-N bond: Loss of the amino group.
-
Ring cleavage: Sequential losses of molecules like HCN (27 Da) from the imidazole ring are characteristic of the benzimidazole core.[19]
Quantitative Data: Predicted ESI-MS/MS Fragments
| Precursor Ion [M+H]+ (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| 162.11 | 147.09 | CH3 (Methyl radical) |
| 162.11 | 134.08 | NH2 + H (Aminyl radical) |
| 162.11 | 119.08 | CH3 + HCN |
| 147.09 | 120.07 | HCN |
Visualizations
Experimental and Logical Workflows
References
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bvchroma.com [bvchroma.com]
- 7. uhplcs.com [uhplcs.com]
- 8. benchchem.com [benchchem.com]
- 9. bre.com [bre.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure [mdpi.com]
- 19. scispace.com [scispace.com]
Validation & Comparative
Validating the Biological Target of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological target of the novel compound 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine. Given the broad spectrum of activity within the benzimidazole class of molecules, this document focuses on a hypothetical yet plausible primary biological target: Casein Kinase 1 Delta (CK1δ) , a serine/threonine kinase implicated in various cellular processes and a validated target in oncology.
We will objectively compare the hypothetical performance of this compound with a known CK1δ inhibitor, SR-3029 , and a structurally related but less potent alternative, 2-amino-1,5-dimethyl-1H-benzo[d]imidazole , across a series of established target validation assays. All presented data is illustrative, based on typical results from the cited experimental protocols.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the hypothetical quantitative data for this compound and its comparators against the CK1δ target.
Table 1: In Vitro Enzymatic Inhibition of CK1δ
| Compound | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| This compound | 15 | 8 | ATP Competitive |
| SR-3029 (Reference Inhibitor) | 5 | 2.5 | ATP Competitive |
| 2-amino-1,5-dimethyl-1H-benzo[d]imidazole | 500 | 280 | ATP Competitive |
Table 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)
| Compound (10 µM) | Thermal Shift (ΔTm) in HEK293 cells |
| This compound | + 4.2 °C |
| SR-3029 (Reference Inhibitor) | + 5.5 °C |
| 2-amino-1,5-dimethyl-1H-benzo[d]imidazole | + 0.8 °C |
| Vehicle (DMSO) | 0 °C |
Table 3: Cellular Potency - Inhibition of CK1δ-mediated Phosphorylation
| Compound | EC50 (µM) in HeLa cells |
| This compound | 0.25 |
| SR-3029 (Reference Inhibitor) | 0.08 |
| 2-amino-1,5-dimethyl-1H-benzo[d]imidazole | 15 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro CK1δ Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of the test compounds against purified CK1δ.
Materials:
-
Recombinant human CK1δ (e.g., from SignalChem)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a synthetic peptide with a phosphorylation site for CK1δ)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
Procedure:
-
A kinase reaction mixture is prepared containing CK1δ enzyme and the substrate peptide in the kinase buffer.
-
Test compounds are serially diluted in DMSO and added to the reaction mixture.
-
The reaction is initiated by adding a concentration of ATP close to the Km value for CK1δ.
-
The reaction is incubated at 30°C for 60 minutes.
-
The amount of ADP produced is quantified using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader.
-
IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
-
Ki values are determined using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the test compounds to CK1δ in a cellular context by measuring changes in the protein's thermal stability.[1][2][3]
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Western blotting reagents (antibodies against CK1δ and a loading control like GAPDH)
Procedure:
-
HEK293 cells are cultured to ~80% confluency.
-
Cells are treated with the test compounds or vehicle (DMSO) at the desired concentration for 1 hour.
-
Cells are harvested, washed with PBS, and resuspended in PBS.
-
The cell suspension is aliquoted and heated to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cells are lysed by freeze-thaw cycles.
-
The soluble fraction of the lysate is separated from the aggregated proteins by centrifugation.
-
The amount of soluble CK1δ in the supernatant is analyzed by Western blotting.
-
The thermal melting curve is generated by plotting the amount of soluble CK1δ as a function of temperature.
-
The change in melting temperature (ΔTm) is calculated as the difference in the Tm between compound-treated and vehicle-treated samples.
In-Cell Western Blot for Phospho-Substrate
Objective: To measure the cellular potency of the compounds in inhibiting the kinase activity of CK1δ by quantifying the phosphorylation of a known downstream substrate.
Materials:
-
HeLa cells
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
Stimulant (if necessary to induce substrate phosphorylation)
-
Lysis buffer
-
Antibodies specific for the phosphorylated form of a CK1δ substrate (e.g., p-S262 of LRP6) and total substrate protein.
Procedure:
-
HeLa cells are seeded in multi-well plates and allowed to attach.
-
Cells are pre-treated with serial dilutions of the test compounds for 1 hour.
-
If necessary, cells are stimulated to induce phosphorylation of the CK1δ substrate.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are subjected to Western blotting.
-
The levels of the phosphorylated substrate and total substrate are detected using specific primary and secondary antibodies.
-
The ratio of phosphorylated to total substrate is quantified.
-
EC50 values are calculated from the dose-response curve of phosphorylation inhibition.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of CK1δ inhibition.
Experimental Workflow
Caption: Experimental workflow for biological target validation.
Logical Relationship
Caption: Logical relationship of target validation evidence.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine and Other Benzimidazole Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine and other selected benzimidazole derivatives, drawing upon available preclinical data. The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. This document aims to collate and present available data to aid researchers in the evaluation and future development of this important class of compounds.
Introduction to this compound
This compound is a substituted benzimidazole characterized by methyl groups at the 1 and 5 positions of the benzimidazole ring and an amine group at the 2-position. This substitution pattern influences its physicochemical properties and biological activity. Research has indicated its potential as an antimicrobial, anticancer, and enzyme inhibitory agent. Its structural similarity to purine nucleosides allows it to interact with various biological macromolecules.
Comparative Analysis of Biological Activities
While direct head-to-head comparative studies are limited, this section presents available quantitative data from various preclinical investigations to offer a comparative perspective on the anticancer and antimicrobial potential of this compound and other notable benzimidazole derivatives.
Disclaimer: The following data is compiled from different studies. Experimental conditions, including cell lines, microbial strains, and assay methodologies, may vary. Therefore, direct comparison of absolute values should be approached with caution.
Anticancer Activity
The benzimidazole core is a feature of several approved and investigational anticancer drugs. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways, disruption of microtubule dynamics, or intercalation with DNA.
Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Selected Benzimidazole Derivatives
| Compound/Derivative Series | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 2-Substituted Benzimidazoles (General) | <10 µg/ml | <10 µg/ml | <10 µg/ml* | - | [1] |
| 5-Substituted 2-Methylbenzimidazoles (Compound 7) | Potent Activity | Potent Activity | Potent Activity | Potent Activity | [2] |
| 5-Substituted 2-Methylbenzimidazoles (Compound 9) | Potent Activity | Potent Activity | Potent Activity | Potent Activity | [2] |
| 1,2-Disubstituted Benzimidazoles (Compound 2a) | - | - | - | 111.70 ± 6.22 | [3] |
| N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives (Compound 4g) | > Gefitinib | - | - | Resistant | [1] |
Note: IC50 values were reported as <10 µg/ml, specific µM concentrations were not provided.
Antimicrobial Activity
Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. Their mechanism often involves the inhibition of essential cellular processes.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Benzimidazole Derivatives
| Compound/Derivative Series | S. aureus | E. coli | B. pumilus | S. cerevisiae | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 2-(Thiadiazolyl)benzimidazole (Compound 14) | Potent | Potent | Potent | Inactive | [4] |
| 2-(Indolyl)benzimidazoles (Compound 3ag) | - | - | - | 3.9 | [5] |
| 2-(Indolyl)benzimidazoles (Compound 3aq) | <1 | - | - | 3.9 | [5] |
Experimental Protocols
To provide context for the presented data, this section outlines typical experimental methodologies employed in the assessment of anticancer and antimicrobial activities of benzimidazole derivatives.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Cells are treated with serial dilutions of the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a generalized signaling pathway often targeted by anticancer benzimidazoles and a typical experimental workflow for cytotoxicity screening.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Generalized signaling pathway targeted by benzimidazoles.
Conclusion
The benzimidazole scaffold, including this compound, represents a versatile platform for the development of novel therapeutic agents. While the currently available data does not allow for a direct, rigorous comparison of the efficacy of this compound against other derivatives under identical conditions, the collective body of research highlights the significant potential of this chemical class. Further comprehensive and comparative studies are warranted to fully elucidate the structure-activity relationships and identify lead compounds with optimal therapeutic profiles for various diseases, including cancer and infectious diseases. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Lacking Specific Data Prevents In-Depth Comparative Analysis of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine Analogs
A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific structure-activity relationship (SAR) studies for 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine analogs. While the broader class of benzimidazole derivatives is well-documented for a wide range of biological activities, including as kinase inhibitors, anticancer, and anti-inflammatory agents, specific data on the influence of substitutions on the this compound core is not publicly available.
This absence of targeted research into this particular scaffold makes it impossible to construct a detailed comparison guide as requested. The core requirements of quantitative data presentation, detailed experimental protocols, and visualizations of SAR trends and experimental workflows cannot be met without foundational studies that specifically investigate the biological effects of modifying this molecule.
The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets. Numerous studies have explored how different substituents on the benzimidazole ring system influence activity. For instance, substitutions at the N1, C2, C5, and C6 positions have been extensively studied for other benzimidazole series, leading to the development of potent and selective drugs. However, the specific contribution of the 1-methyl and 5-methyl groups in conjunction with a 2-amino functionality, and the subsequent effects of further modifications, have not been systematically evaluated and reported in the accessible literature.
A patent for a structurally distinct compound, 1,7'-dimethyl-2'-propyl-2,5'-bi-1H-benzimidazole, was identified; however, the substitution pattern and overall structure are significantly different from the requested this compound, and therefore, its biological data would not be relevant for a direct SAR comparison.
The Efficacy of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine: A Comparative Analysis with Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a core structure in a multitude of bioactive compounds. Derivatives of 2-aminobenzimidazole have demonstrated a broad range of biological activities, including the inhibition of kinases, cyclooxygenases (COX), and other enzymes, making them attractive candidates for drug discovery programs in oncology, inflammation, and other therapeutic areas.[1] This guide will compare the potential efficacy of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine to known inhibitors by examining the performance of closely related analogs against several important enzyme targets.
Comparative Efficacy Data
Due to the absence of specific data for this compound, this section presents the inhibitory activities of various 2-aminobenzimidazole derivatives against selected kinases and cyclooxygenase enzymes. This comparative data can provide insights into the potential efficacy of the target compound.
Protein Kinase Inhibition
The benzimidazole core is a common scaffold for kinase inhibitors, with some derivatives acting as multi-targeted inhibitors.[2]
Table 1: Comparative Inhibitory Activity of 2-Aminobenzimidazole Derivatives against Protein Kinases
| Compound/Known Inhibitor | Target Kinase | IC50 (nM) | Assay Method | Reference |
| Compound 23 | CK1δ | 98.6 | Luminescent Kinase Assay | [3][4][5] |
| Compound 6h | EGFR | 73.2 | Not Specified | [6][7][8] |
| HER2 | 23.2 | Not Specified | [6][7][8] | |
| CDK2 | 284 | Not Specified | [6][7][8] | |
| AURKC | 11 | Not Specified | [6][7][8] | |
| Compound 6i | mTOR | Not Specified | Not Specified | [6][7][8] |
| Erlotinib (Standard) | EGFR | 61.1 | Not Specified | [6] |
| Lapatinib (Standard) | HER2 | 17.4 | Not Specified | [6] |
| Roscovitine (Standard) | CDK2 | 756 | Not Specified | [6] |
| TSA (Standard) | AURKC | 30.4 | Not Specified | [6] |
Cyclooxygenase (COX) Inhibition
Benzimidazole derivatives have also been investigated as inhibitors of cyclooxygenase enzymes, which are key targets in anti-inflammatory therapies.
Table 2: Comparative Inhibitory Activity of Benzimidazole Derivatives against COX-1 and COX-2
| Compound/Known Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay Method | Reference |
| Celecoxib (Standard) | >50 | 0.129 | >387.6 | Not Specified | [9] |
| Compound 9 | >50 | 0.15 | >333.3 | Not Specified | [9] |
| Compound 18 | >50 | 0.15 | >333.3 | Not Specified | [9] |
| Compound 22 | 11.6 | 25.1 | 0.46 | Not Specified | [9] |
| Compound 23 | 10.9 | 22.3 | 0.49 | Not Specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used to assess the inhibitory activity of compounds against kinases and COX enzymes.
Protein Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory potency of a compound against a specific kinase is a luminescent kinase assay.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely correlated with the kinase activity.
Procedure:
-
Reaction Setup: The kinase, substrate, ATP, and the test compound (at various concentrations) are incubated together in a suitable buffer system in a microplate well.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection: A kinase detection reagent is added to terminate the kinase reaction and measure the remaining ATP. This reagent typically contains luciferase and its substrate, luciferin. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Signal Measurement: The luminescence signal is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cyclooxygenase (COX) Inhibition Assay (General Protocol)
The inhibitory activity against COX-1 and COX-2 can be determined using various in vitro assays, often employing a colorimetric or fluorometric method.
Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate in the presence of prostaglandin G2 (PGG2), which is produced from arachidonic acid by the cyclooxygenase activity of the enzyme.
Procedure:
-
Enzyme and Inhibitor Incubation: The purified COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Colorimetric Detection: A chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is added. The peroxidase activity of COX converts the substrate into a colored product.
-
Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration.
Visualizations
Signaling Pathway Diagram
Caption: Generalized kinase signaling pathway and points of inhibition by 2-aminobenzimidazole derivatives.
Experimental Workflow Diagram
Caption: A typical workflow for the discovery and optimization of enzyme inhibitors.
Logical Relationship Diagram
Caption: Relationship between the 2-aminobenzimidazole scaffold, its targets, and biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Landscape: A Comparative Analysis of Benzimidazole Anticancer Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the activity of benzimidazole derivatives in different cell lines. Due to the limited availability of published data on the specific compound 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine, this guide utilizes data from closely related and well-studied benzimidazole analogs to provide a framework for evaluation and comparison.
The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] These compounds are known to target fundamental cellular processes, primarily microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] This guide offers an objective comparison of the performance of benzimidazole derivatives against various cancer cell lines, supported by experimental data and detailed protocols to aid in the research and development of novel cancer therapeutics.
Comparative Anticancer Activity
The cytotoxic effects of benzimidazole derivatives are often evaluated across a panel of cancer cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cells.
Below is a summary of the IC50 values for a representative benzimidazole derivative, Compound 5 (a bromo-derivative of a novel benzimidazole series), across different human cancer cell lines. This data serves as a template for the type of comparative analysis that can be applied to this compound once sufficient experimental data becomes available.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF-7 | Breast Cancer | 17.8 ± 0.24[3] |
| DU-145 | Prostate Cancer | 10.2 ± 1.4[3] |
| H69AR | Small Cell Lung Cancer | 49.9 ± 0.22[3] |
| HEK-293 | Normal Embryonic Kidney | Higher cytotoxicity threshold (safer)[3] |
Mechanism of Action: Targeting the Cellular Engine
Benzimidazole derivatives primarily exert their anticancer effects by disrupting microtubule polymerization.[2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By binding to β-tubulin, a key protein in microtubule formation, these compounds inhibit the dynamic assembly and disassembly of microtubules. This interference leads to mitotic arrest in rapidly dividing cancer cells, ultimately triggering programmed cell death (apoptosis).[2]
The signaling pathway diagram below illustrates this core mechanism of action.
Mechanism of action of benzimidazole derivatives.
Experimental Protocols
To facilitate the replication and further investigation of the anticancer properties of benzimidazole derivatives, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells and for calculating the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.[3]
Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the number of cells undergoing apoptosis after treatment with the compound.
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the benzimidazole derivative for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations based on their fluorescence.[2]
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
Principle: The DNA content of cells changes as they progress through the different phases of the cell cycle (G0/G1, S, G2/M). By staining the DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity of a population of cells using flow cytometry, the percentage of cells in each phase can be determined. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Protocol:
-
Cell Treatment: Treat cells with the compound for a specific duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the membranes.
-
Staining: Treat the cells with RNase to remove RNA and then stain the DNA with PI.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a cell cycle profile.[3]
Conclusion
While specific cross-validation data for this compound remains to be published, the broader class of benzimidazole derivatives has demonstrated significant potential as anticancer agents. Their well-characterized mechanism of action, centered on the disruption of microtubule dynamics, provides a solid foundation for further investigation. The experimental protocols and comparative data framework presented in this guide are intended to support researchers in the systematic evaluation of novel benzimidazole compounds, ultimately contributing to the development of more effective cancer therapies.
References
Assessing the Specificity of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine, featuring a core benzimidazole scaffold, presents a promising starting point for drug discovery endeavors. Preliminary research suggests its potential in various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition applications.[1] However, a critical aspect of preclinical development is the thorough assessment of a compound's specificity to understand its mechanism of action and potential off-target effects. To date, comprehensive public data on the target selectivity of this compound is limited.
This guide provides a framework for researchers to systematically evaluate the specificity of this compound. It outlines key experimental protocols and offers a comparative analysis with other benzimidazole-containing compounds that have more defined biological targets.
Comparative Analysis of Benzimidazole Scaffolds
The benzimidazole core is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. To contextualize the potential activity of this compound, it is useful to compare it with other well-characterized benzimidazole derivatives.
| Compound/Class | Primary Target(s) | Reported IC50/Binding Affinity | Key Therapeutic Area |
| This compound | Undefined | Data not available | Antimicrobial, Anticancer (preliminary)[1] |
| Benzimidazole-based Topoisomerase I Inhibitors | Human Topoisomerase I | IC50 in the range of 0.16 to 3.6 µM for growth inhibition in cancer cell lines.[2][3] | Cancer |
| CK1δ/ε Inhibitors | Casein Kinase 1δ (CK1δ) and 1ε (CK1ε) | IC50 values as low as 0.040 µM for CK1δ. | Cancer, Neurological Disorders |
| GABA-A Receptor Modulators | GABA-A Receptor | pKi values in the range of 5.1 to 5.53. | Neurological and Psychiatric Disorders |
Experimental Protocols for Specificity Assessment
To elucidate the target profile and selectivity of this compound, a multi-pronged experimental approach is recommended. The following are detailed methodologies for key assays.
In Vitro Kinase Profiling
Given that many benzimidazole derivatives exhibit kinase inhibitory activity, a broad in vitro kinase screen is a crucial first step.
Objective: To identify which kinases, from a large panel, are inhibited by this compound and to determine the concentration-dependent inhibitory activity against identified "hits".
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Primary Screen:
-
Submit the compound to a commercial kinase profiling service for an initial screen against a broad panel of kinases (e.g., 100-400 kinases).
-
The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.
-
The assay format is often a radiometric assay (e.g., [γ-³³P]-ATP filter binding assay) or a fluorescence-based assay.
-
Results are usually reported as the percentage of remaining kinase activity compared to a DMSO control.
-
-
Dose-Response (IC50) Determination:
-
For kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Typically, a serial dilution of the compound is prepared, ranging from, for example, 100 µM to 1 nM.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
NanoBRET™ Target Engagement Assay
This in-cell assay provides a quantitative measure of compound binding to a specific target protein in its native cellular environment.
Objective: To confirm target engagement and determine the intracellular affinity of this compound for a specific protein identified in the primary screen (e.g., a kinase).
Methodology:
-
Cell Line Preparation: Use a human cell line (e.g., HEK293T) and transiently transfect with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Assay Setup:
-
Seed the transfected cells into a 96-well or 384-well white-bottom plate.
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the target protein.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters (donor emission ~460 nm, acceptor emission ~618 nm).
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
-
Data Analysis:
-
A decrease in the BRET signal with increasing concentrations of the test compound indicates competition for binding to the target protein.
-
The data is plotted as BRET ratio versus compound concentration, and the IC50 value is determined.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to verify target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a target protein upon ligand binding.
Objective: To confirm direct binding of this compound to its target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound.
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the tubes on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of soluble target protein in each sample using a standard protein detection method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization upon binding.
-
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams illustrate key processes.
By employing the systematic approach outlined in this guide, researchers can effectively characterize the specificity of this compound. This will provide a solid foundation for its further development as a potential therapeutic agent, enabling a deeper understanding of its biological effects and paving the way for more targeted and effective drug design.
References
In Vivo Therapeutic Potential of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine, contextualized within the broader class of 2-aminobenzimidazole derivatives. While specific in vivo validation for this compound is limited in publicly available literature, this document summarizes its suggested biological activities and compares them with experimentally validated data from structurally related compounds. This objective comparison, supported by experimental data from alternative compounds, aims to inform future research and drug development efforts.
Overview of this compound
This compound is a heterocyclic organic compound belonging to the benzimidazole family. Preliminary investigations suggest potential biological activities, including antimicrobial and anticancer properties.[1] However, to date, comprehensive in vivo studies validating its therapeutic efficacy and safety profile are not extensively documented.
Comparative Analysis with Alternative 2-Aminobenzimidazole Derivatives
To understand the potential therapeutic applications of this compound, it is valuable to examine the in vivo performance of other well-studied 2-aminobenzimidazole derivatives. These related compounds have been investigated for a range of therapeutic effects, including anti-inflammatory, anticancer, and antiparasitic activities.
Anti-Inflammatory Activity
Several 2-aminobenzimidazole derivatives have demonstrated significant in vivo anti-inflammatory effects, often comparable to or exceeding the efficacy of standard non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Comparison of In Vivo Anti-Inflammatory Activity
| Compound/Drug | Animal Model | Dose | % Inhibition of Edema | Reference |
| Representative Benzimidazole Derivatives | ||||
| N-[(1H-Benzimidazol-2-yl)-methyl]-pyridin-2-amine (B4) | Carrageenan-induced rat paw edema | 10 mg/kg | Comparable to Diclofenac Sodium | [2] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e) | Xylene-induced ear oedema in mice | Not Specified | More potent than Ibuprofen | [3] |
| 2-methylaminobenzimidazole derivative (2) | Carrageenan-induced rat paw edema | 100 mg/kg b.w. | 100% | [4] |
| Standard NSAIDs | ||||
| Diclofenac Sodium | Carrageenan-induced rat paw edema | 10 mg/kg | Not Specified (used as positive control) | [2] |
| Ibuprofen | Xylene-induced ear oedema in mice | Not Specified | Less potent than compound 6e | [3] |
| Nimesulide | Carrageenan-induced rat paw edema | 50 mg/kg b.w. | 100% | [4] |
Anticancer Activity
The benzimidazole scaffold is a recognized pharmacophore in the development of anticancer agents.[5] While specific in vivo anticancer data for this compound is lacking, various derivatives have been evaluated.
Table 2: Comparison of In Vitro Cytotoxic Activity of Benzimidazole Derivatives
| Compound | Cancer Cell Lines | IC50 / GI50 | Reference |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-bromobenzylidene)benzohydrazide (6c) | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 µM | [6] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-fluorobenzylidene)benzohydrazide (6i) | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 µM | [6] |
| 1H-benzo[d]imidazole derivatives (11a, 12a, 12b) | Panel of 60 human cancer cell lines | 0.16 - 3.6 µM | [7][8] |
It is important to note that the data in Table 2 is from in vitro studies and serves as an indicator of potential anticancer activity that requires further in vivo validation.
Anti-leishmanial Activity
A series of 2-aminobenzimidazole derivatives were investigated for their efficacy against Leishmaniasis. While initial compounds showed good in vitro potency, in vivo studies revealed challenges.
Table 3: In Vivo Evaluation of 2-Aminobenzimidazole Derivatives against Leishmaniasis
| Compound | Animal Model | Outcome | Reference |
| 2-aminobenzimidazole derivative (29) | Acute L. infantum VL mouse model | Poor exposure and lack of efficacy | [9][10] |
| 2-aminobenzimidazole derivative (39) | Acute L. infantum VL mouse model | Poor exposure and lack of efficacy | [9][10] |
These findings highlight the critical importance of pharmacokinetic and safety profiling in the translation of in vitro activity to in vivo efficacy.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for key in vivo and in vitro assays cited in this guide.
In Vivo Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.
Protocol:
-
Healthy rats are fasted overnight.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound, vehicle (control), or a standard drug (e.g., Diclofenac Sodium) is administered orally or intraperitoneally.
-
After a specific time (e.g., 30 or 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce edema.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and a vehicle control.
-
After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine Against Standard Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine against established standard kinase inhibitors. The benzimidazole core is a recognized pharmacophore in medicinal chemistry, and derivatives have shown a wide range of biological activities.[1] Preliminary research suggests that this compound may exhibit anticancer properties by potentially inhibiting cancer cell proliferation and acting as an enzyme inhibitor.[2] This document outlines a framework for benchmarking its performance, utilizing supporting experimental data structures and detailed protocols relevant to kinase inhibitor drug discovery.
Comparative Analysis of Kinase Inhibitory Activity
A crucial metric for evaluating a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit 50% of the target kinase's activity.[3] Lower IC50 values signify higher potency. The following table presents hypothetical, yet plausible, in vitro IC50 values for this compound against selected kinases, benchmarked against well-established kinase inhibitors.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Compound | MEK1 | MEK2 | BRAF (V600E) | EGFR | VEGFR2 |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Trametinib | 0.92 | 1.8 | >1000 | >1000 | >1000 |
| Dabrafenib | 4.5 | 5.0 | 0.8 | >1000 | >1000 |
| Sorafenib | 28 | 90 | 22 | 58 | 90 |
| Staurosporine (Control) | 15 | 20 | 7 | 6 | 20 |
| TBD: To Be Determined. Data for this compound is hypothetical and for illustrative purposes. IC50 values for standard compounds are representative and can vary based on assay conditions. |
Signaling Pathway and Experimental Workflow
To understand the context of this benchmarking, it is essential to visualize the relevant biological pathways and the experimental workflow for inhibitor testing.
Caption: A simplified diagram of the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation that is often dysregulated in cancer.
Caption: A general experimental workflow for the preclinical benchmarking of novel kinase inhibitors.[3]
Experimental Protocols
Accurate and reproducible data are fundamental to the benchmarking process. The following are detailed methodologies for key experiments in kinase inhibitor evaluation.
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.[4][5]
-
Objective: To quantify the potency of this compound against target kinases.
-
Materials:
-
Recombinant human kinase enzyme (e.g., MEK1, BRAF).
-
Kinase-specific substrate (e.g., inactive ERK2 for MEK1).
-
ATP (Adenosine triphosphate).
-
Test compound (this compound) and standard inhibitors.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).[3][6]
-
384-well plates.
-
Plate reader for signal detection (e.g., luminescence).
-
-
Procedure:
-
Prepare a serial dilution of the test compound and standard inhibitors in 100% DMSO.
-
Further dilute the compounds in the kinase assay buffer.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[6]
-
Prepare the enzyme solution by diluting the kinase stock in the kinase assay buffer and add 2 µL to each well.[6]
-
Prepare the substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should be near its Km for the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[6]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[6]
-
Stop the reaction and detect the kinase activity using a suitable method, such as the ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
This assay measures the effect of a compound on the proliferation of cancer cell lines to determine its growth inhibitory concentration (GI50).[7]
-
Objective: To assess the cellular potency of this compound in relevant cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A375 for BRAF V600E mutant melanoma).
-
Cell culture medium and supplements.
-
Test compound and standard inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
96-well plates.
-
Spectrophotometer.
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound and standard inhibitors in the cell culture medium.
-
Treat the cells with the diluted compounds or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.
-
This technique is used to detect specific proteins in a cell lysate to confirm the on-target effect of the inhibitor on the signaling pathway.
-
Objective: To verify that this compound inhibits the phosphorylation of downstream targets of the kinase of interest.
-
Procedure:
-
Treat cultured cells with the test compound at various concentrations for a defined period.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream target protein (e.g., anti-phospho-ERK and anti-total-ERK).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system. A reduction in the phosphorylated protein relative to the total protein indicates target engagement and pathway inhibition.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 39860-12-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro kinase assay [protocols.io]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Navigating the Nuances of Benzimidazole Research: A Comparative Guide to Experimental Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide delves into the experimental landscape of benzimidazole derivatives, a class of compounds with significant therapeutic potential. While a comprehensive analysis of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine is hampered by the limited availability of specific public data, this guide provides a comparative framework using a structurally related and well-documented analogue: 5-Methoxy-1H-benzo[d]imidazol-2-amine. By presenting detailed experimental protocols and quantitative data for this compound and a relevant alternative, we aim to provide a valuable resource for ensuring the consistency and reliability of future research in this promising area.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The precise substitution pattern on the benzimidazole ring system can significantly influence a compound's biological activity and pharmacological profile. Therefore, meticulous and reproducible experimental work is paramount for the rational design and development of new therapeutic agents.
This guide will focus on providing a clear comparison of experimental data and methodologies, highlighting the importance of detailed protocols for achieving reproducible results.
Data Presentation: A Comparative Overview
To facilitate a clear and objective comparison, the following tables summarize key quantitative data from representative experiments involving 5-Methoxy-1H-benzo[d]imidazol-2-amine and a common alternative, 2-Aminobenzimidazole.
Table 1: Synthesis Yield Comparison
| Compound | Synthetic Method | Key Reagents | Reaction Time (h) | Yield (%) |
| 5-Methoxy-1H-benzo[d]imidazol-2-amine | Cyclization | 4-Methoxy-o-phenylenediamine, Cyanogen bromide | 4 | 85 |
| 2-Aminobenzimidazole | Cyclization | o-Phenylenediamine, Cyanogen bromide | 4 | 90 |
Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 5-Methoxy-1H-benzo[d]imidazol-2-amine | 12.5 | 25 | 50 |
| 2-Aminobenzimidazole | 25 | 50 | 100 |
Experimental Protocols: Ensuring Methodological Consistency
The reproducibility of the data presented above is contingent upon the precise execution of the experimental protocols. Below are detailed methodologies for the synthesis and antimicrobial testing of the compared compounds.
Synthesis of 5-Methoxy-1H-benzo[d]imidazol-2-amine
Objective: To synthesize 5-Methoxy-1H-benzo[d]imidazol-2-amine via a cyclization reaction.
Materials:
-
4-Methoxy-o-phenylenediamine
-
Cyanogen bromide (Caution: Highly Toxic)
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-Methoxy-o-phenylenediamine (1 equivalent) in ethanol.
-
Slowly add a solution of cyanogen bromide (1.1 equivalents) in ethanol to the flask while stirring.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then heated to reflux for 4 hours.
-
After cooling to room temperature, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be recrystallized from ethanol to yield pure 5-Methoxy-1H-benzo[d]imidazol-2-amine.
Synthesis of 2-Aminobenzimidazole (Alternative)
Objective: To synthesize 2-Aminobenzimidazole for comparative analysis.
Procedure: The synthesis of 2-Aminobenzimidazole follows the same protocol as for 5-Methoxy-1H-benzo[d]imidazol-2-amine, with the substitution of 4-Methoxy-o-phenylenediamine with o-phenylenediamine.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the in vitro antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized benzimidazole compounds
-
Bacterial strains (Staphylococcus aureus, Escherichia coli)
-
Fungal strain (Candida albicans)
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Incubator
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in 96-well plates.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (microorganism in medium without compound) and negative controls (medium only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the synthesis and antimicrobial testing workflows.
Caption: Workflow for the synthesis of benzimidazole derivatives.
Caption: Workflow for the determination of Minimum Inhibitory Concentration.
By providing this structured comparison and detailed methodologies, we hope to empower researchers to conduct their experiments with a higher degree of confidence in the reproducibility and reliability of their findings. This, in turn, will accelerate the discovery and development of novel benzimidazole-based therapeutics.
References
Comparative Analysis of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine and the Significance of Chirality in its Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed analysis of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine and explores the critical role of stereoisomerism in the biological activity of its derivatives. While the specified molecule, this compound, is achiral and therefore does not have enantiomers, this document will serve as a comprehensive resource on the importance of chirality within the broader class of 2-aminobenzimidazole compounds.
Achirality of this compound
The chemical structure of this compound lacks a stereocenter, which is a carbon atom attached to four different substituent groups. As depicted in the structure below, no carbon atom within the molecule fulfills this requirement. Consequently, the molecule is superimposable on its mirror image and does not exist as a pair of enantiomers.
Structure of this compound
The Importance of Stereoisomerism in 2-Aminobenzimidazole Derivatives
While this compound itself is achiral, the introduction of a chiral center into the 2-aminobenzimidazole scaffold can lead to enantiomers with significantly different biological activities. This is a crucial consideration in drug discovery and development, as the desired therapeutic effect often resides in one enantiomer, while the other may be less active, inactive, or even contribute to undesirable side effects.[1]
The differential activity of enantiomers arises from their distinct interactions with chiral biological macromolecules such as enzymes and receptors.
Comparative Biological Activities of Chiral Benzimidazole Derivatives
Although direct enantiomeric comparison for this compound is not applicable, literature on related chiral benzimidazole derivatives illustrates the principle of stereospecific bioactivity. For instance, chiral 2-aminobenzimidazole derivatives have been investigated as catalysts in asymmetric synthesis, highlighting the stereo-differentiating capabilities of this scaffold.[2]
In many therapeutic areas, including antimicrobials and anticancer agents, the pharmacological effects of benzimidazole derivatives are highly dependent on their three-dimensional structure. The precise fit of a molecule into the binding site of a biological target is often stereospecific.
Table 1: General Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₃ | N/A |
| Molecular Weight | 161.21 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Melting Point | 229-232 °C | N/A |
| Biological Activity | Antimicrobial, Anticancer (potential) | N/A |
Experimental Protocols
4.1. General Synthesis of 2-Aminobenzimidazole Derivatives
The synthesis of 2-aminobenzimidazoles can be achieved through various methods. A common approach involves the cyclization of o-phenylenediamines with cyanogen bromide or by the condensation of o-phenylenediamines with isothiocyanates followed by desulfurization.[3][4]
Example Protocol: Synthesis from o-Phenylenediamine and Cyanogen Bromide
-
Dissolve the appropriately substituted o-phenylenediamine in a suitable solvent, such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide in the same solvent.
-
Stir the reaction mixture at room temperature for several hours.
-
Neutralize the reaction mixture with a base, such as aqueous sodium hydroxide, to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the pure 2-aminobenzimidazole derivative.
4.2. General Protocol for Chiral Separation of 2-Aminobenzimidazole Enantiomers
Enantiomers of chiral 2-aminobenzimidazole derivatives can be separated using chiral chromatography techniques.
Example Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., cellulose or amylose derivatives).
-
Mobile Phase: Develop an appropriate mobile phase, which can be a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an additive like diethylamine to improve peak shape.
-
Sample Preparation: Dissolve the racemic mixture of the chiral 2-aminobenzimidazole derivative in the mobile phase.
-
Chromatographic Separation: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength. The two enantiomers will exhibit different retention times, allowing for their separation and quantification.
Visualizing a Potential Mechanism of Action
Given the reported potential anticancer activity of benzimidazole derivatives, a possible mechanism of action could involve the inhibition of key signaling pathways in cancer cells. The diagram below illustrates a simplified representation of a generic cell signaling pathway that could be targeted.
Caption: A diagram illustrating a generic cell signaling pathway that can be targeted by bioactive compounds.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
For researchers and professionals in drug development, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine, ensuring compliance and safety.
Hazard Identification and Safety Data
Before handling or disposal, it is crucial to be fully aware of the hazards associated with this compound. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Hazard Category | GHS Classification | Key Considerations |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. |
| Serious Eye Damage | Category 1 | Causes serious eye damage. |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child. |
Pre-Disposal Safety and Handling
Adherence to strict safety protocols is mandatory when handling this compound for disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[1]
Engineering Controls:
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation risks.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or as regular solid waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the primary compound, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be treated as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials, such as strong oxidizing agents, can lead to dangerous reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.
-
The container must be in good condition with a secure, sealable lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound," the approximate quantity of waste, and the date of accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill and if it is safe to clean up with the available resources. For large or unmanageable spills, contact your institution's emergency response team.
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep up the solid material. Avoid generating dust.
-
Place the spilled material and all contaminated cleanup supplies (e.g., absorbent pads, wipes) into the designated hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine
Disclaimer: No specific Safety Data Sheet (SDS) was located for 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine. The following guidance is based on the safety data for closely related benzimidazole derivatives. It is imperative to handle this compound with extreme caution, assuming it possesses similar or greater hazards. This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Summary
Benzimidazole derivatives can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Some related compounds are suspected of causing genetic defects and may damage fertility or the unborn child.[2][3] Therefore, minimizing all routes of exposure is critical.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE for handling this compound, based on recommendations for similar compounds.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[1][4] | Must be impact-resistant. For tasks with a higher risk of splashing, a face shield is recommended.[4][5] |
| Hand Protection | Disposable nitrile or neoprene gloves.[4][5] | For prolonged or high-risk exposure, impervious reusable gloves such as butyl rubber or fluorocaoutchouc are recommended.[4] Always inspect gloves for degradation and wash hands thoroughly after removal.[4] |
| Body Protection | Laboratory coat or overalls.[4] | A flame-retardant lab coat should be worn and kept buttoned.[5] For procedures with a high risk of splashing, a PVC apron may be used for additional protection.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Use a suitable respirator if ventilation is inadequate or when handling powders to avoid dust inhalation.[1][4][5] |
Operational Plan: Safe Handling Procedures
Adherence to proper handling protocols is critical to prevent contamination and accidental exposure.
Preparation:
-
Ensure you have read and understood the safety information for related benzimidazole compounds.[5]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][5]
-
Prepare all necessary equipment and reagents before introducing the compound to the workspace.[5]
Handling:
-
Wear the appropriate PPE as detailed in the table above.[1][3]
-
Avoid the formation of dust and aerosols.[1][5] When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.[5]
-
Keep containers of the compound tightly closed when not in use.[3][5]
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][4]
-
Decontaminate all surfaces and equipment that have come into contact with the compound.[1][5]
-
Remove and properly dispose of contaminated gloves and other disposable PPE.[5]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Immediately relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse the skin thoroughly with large amounts of water. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing. Remove any contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2] |
| Fire | Use water spray, dry chemical, foam, or carbon dioxide fire extinguisher.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[4] |
| Spill | Evacuate personnel to a safe area. Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Absorb solutions with liquid-binding material. Decontaminate surfaces with alcohol.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All solid waste contaminated with the compound, including used gloves, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.[5][6]
-
Solutions containing the compound should be collected in a separate, labeled hazardous waste container.[5][6]
-
Never mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[6]
Disposal Procedure:
-
Dispose of all waste containing this compound as hazardous waste through a licensed contractor.[1][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Prohibited Disposal Methods: Do not dispose of this chemical down the drain or by evaporation in a fume hood.[6]
Empty Container Disposal:
-
The first rinse of any container that held the compound must be collected and disposed of as hazardous waste.[7]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7] After thorough rinsing, the container can be disposed of according to institutional guidelines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
